Fumagillol
Descripción
This compound has been reported in Penicillium jensenii and Aspergillus fumigatus with data available.
from Penicillium jensenii; FR 65814 is an analog; structure given in first source
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O4/c1-10(2)5-6-12-15(3,20-12)14-13(18-4)11(17)7-8-16(14)9-19-16/h5,11-14,17H,6-9H2,1-4H3/t11-,12-,13-,14-,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVCTNCUIVEQOY-JQOWZUPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108102-51-8 | |
| Record name | Fumagillol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108102-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fumagillol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108102518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FUMAGILLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/409OS4DE8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Investigating the Anti-Angiogenic Properties of Fumagillol: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions, most notably in tumor growth and metastasis. The inhibition of angiogenesis has emerged as a promising therapeutic strategy for cancer. Fumagillol, a natural product derived from the fungus Aspergillus fumigatus, and its synthetic analogs, represent a potent class of angiogenesis inhibitors. This technical guide provides an in-depth overview of the anti-angiogenic properties of this compound, focusing on its mechanism of action, experimental validation, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to aid researchers in the study and development of this compound-based anti-angiogenic therapies.
Introduction to this compound and its Anti-Angiogenic Activity
This compound and its more potent synthetic analog, TNP-470 (also known as AGM-1470), are powerful inhibitors of angiogenesis.[1][2][3] They exert their effects by selectively inhibiting the proliferation of endothelial cells, the primary cells involved in the formation of new blood vessels.[4][5] This inhibitory action has been demonstrated in a wide variety of in vitro and in vivo models, where this compound and its derivatives effectively suppress tumor-induced neovascularization and subsequent tumor growth.[1][3][6] The primary molecular target of this class of compounds is Methionine Aminopeptidase-2 (MetAP2), a key enzyme in protein post-translational modification.[7][8][9]
Mechanism of Action: Targeting Methionine Aminopeptidase-2 (MetAP2)
The anti-angiogenic activity of this compound is centered on its specific, covalent, and irreversible inhibition of MetAP2.[7][8][10]
-
Covalent Binding: this compound possesses a reactive epoxide ring that forms a covalent bond with a conserved histidine residue (His-231) in the active site of MetAP2.[10][11] This action permanently inactivates the enzyme.
-
Enzyme Inhibition: MetAP2 is a metalloprotease responsible for cleaving the N-terminal methionine from nascent polypeptide chains. By inhibiting MetAP2, this compound disrupts this essential protein processing step, leading to downstream cellular effects.[8]
-
Cell Cycle Arrest: The inhibition of MetAP2 in endothelial cells leads to cell cycle arrest in the late G1 phase.[12][13] This cytostatic effect is mediated by the activation of the p53 tumor suppressor pathway, resulting in the accumulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[12] Cells deficient in p53 or p21 are notably more resistant to the effects of TNP-470.[12]
-
Selectivity: this compound and its analogs show a high degree of selectivity for MetAP2 over the closely related MetAP1, which contributes to their specific anti-endothelial cell activity.[7][11] While MetAP2 is expressed in various cell types, endothelial cells are among the most sensitive to its inhibition by this compound.[4][12]
Below is a diagram illustrating the primary signaling pathway for this compound's anti-angiogenic action.
An alternative mechanism has been proposed involving the Fibroblast Growth Factor Receptor-1 (FGFR-1). This study suggests that this compound can bind to the cytoplasmic domain of FGFR-1, leading to the disruption of the downstream PI3K/AKT signaling pathway, a key cascade in cell survival and proliferation.[14]
Quantitative Data on Anti-Angiogenic Activity
The potency of this compound and its derivatives has been quantified in various assays. The tables below summarize key inhibitory concentrations.
Table 1: In Vitro Endothelial Cell Proliferation Inhibition
| Compound | Cell Type | IC50 / Half-Maximal Inhibition | Reference(s) |
| Fumagillin | Human Umbilical Vein Endothelial Cells (HUVEC) | 0.5 ng/mL | [1] |
| TNP-470 (AGM-1470) | Bovine Capillary Endothelial Cells | ~10 pg/mL (50x more active than Fumagillin) | [1] |
| Fumagillin | Bovine Aortic Endothelial Cells | 3.5 nM | [15] |
| Fumagillin | Human Breast Cancer (MDA-MB-231) | 0.07 nM | [15] |
| TNP-470 | Endothelial Cells | IC50 is ~2 orders of magnitude lower than Fumagillin | [15] |
| TNP-470 | Oral Squamous Cell Carcinoma (SCC) lines | ~1700 times less sensitive than endothelial cells | [16] |
Table 2: MetAP2 Enzyme Inhibition
| Compound | Enzyme Source | IC50 | Reference(s) |
| cis-Fumagillin methyl ester | Yeast MetAP2 | 6.3 nM | [17] |
| Fumagillin methyl ester | Yeast MetAP2 | 9.2 nM | [17] |
| Biotin-Fumagillin (B-F) | Recombinant MetAP2 | 0.7 ± 0.1 nM | [18] |
| TNP-470 | Recombinant MetAP2 | 0.6 ± 0.1 nM | [18] |
| Biotin-deoxyfumagillin (B-F1, lacking ring epoxide) | Recombinant MetAP2 | 700 ± 100 nM | [18] |
| Biotin-deoxyfumagillin (B-F2, lacking side chain epoxide) | Recombinant MetAP2 | 0.7 ± 0.1 nM | [18] |
Experimental Protocols
Investigating the anti-angiogenic properties of this compound involves a series of standardized in vitro and in vivo assays.
Endothelial Cell Proliferation Assay
This assay quantifies the cytostatic effect of this compound on endothelial cells.
Objective: To determine the concentration-dependent inhibition of endothelial cell growth by this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other primary endothelial cells.
-
Complete endothelial cell growth medium.
-
96-well cell culture plates.
-
This compound stock solution (dissolved in a suitable solvent like ethanol or DMSO).
-
Cell proliferation detection reagent (e.g., MTT, WST-1, or CyQUANT®).
-
Plate reader (spectrophotometer or fluorometer).
Protocol:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere for 24 hours at 37°C and 5% CO₂.[19]
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Quantification of Proliferation:
-
Add the proliferation reagent (e.g., 10 µL of MTT solution) to each well.
-
Incubate for 2-4 hours to allow for the conversion of the reagent by metabolically active cells.
-
If using MTT, add 100 µL of solubilization solution (e.g., acidified isopropanol) and incubate until the formazan crystals are dissolved.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.[19]
-
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Plot the inhibition percentage against the log of this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition).
Endothelial Cell Tube Formation Assay
This assay models the later stages of angiogenesis, where endothelial cells differentiate and organize into capillary-like structures.[20][21]
Objective: To assess the ability of this compound to inhibit the formation of three-dimensional tubular networks by endothelial cells.
Materials:
-
HUVECs or other primary endothelial cells.
-
Basement Membrane Extract (BME), such as Matrigel®.
-
Pre-chilled 96-well or 48-well plates.
-
Endothelial cell basal medium (serum-free or low-serum).
-
This compound stock solution.
-
Inverted microscope with a camera.
Protocol:
-
Plate Coating: Thaw the BME on ice. Using pre-chilled pipette tips, add 50 µL (for 96-well) or 150 µL (for 48-well) of BME to each well. Ensure the entire surface is covered.[22]
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[22]
-
Cell Preparation and Seeding: Harvest endothelial cells (passage 2-6 is optimal) and resuspend them in basal medium at a density of 2-3 x 10⁵ cells/mL.[21][22]
-
Treatment: In separate tubes, mix the cell suspension with various concentrations of this compound or vehicle control.
-
Plating: Carefully add 100-150 µL of the cell/treatment suspension onto the surface of the solidified BME. Avoid disturbing the gel.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-18 hours. Tube formation typically occurs within this timeframe.[22]
-
Visualization and Quantification:
-
Observe the formation of capillary-like networks using an inverted phase-contrast microscope.
-
Capture images from several representative fields for each condition.
-
Quantify angiogenesis by measuring parameters such as the total tube length, number of branch points, or number of loops/meshes using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
-
Data Analysis: Compare the quantitative parameters of this compound-treated wells to the vehicle control to determine the percentage of inhibition.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis and the effects of inhibitors.[1]
Objective: To evaluate the anti-angiogenic effect of this compound on a living vascular network.
Materials:
-
Fertilized chicken eggs (day 3-4 of incubation).
-
Egg incubator (37.5°C with humidity).
-
Small sterile discs or sponges (e.g., gelatin sponge).
-
This compound solution.
-
Stereomicroscope.
Protocol:
-
Egg Incubation: Incubate fertilized eggs for 3 days.
-
Windowing: On day 3, create a small window in the eggshell to expose the CAM.
-
Application of Compound: Saturate a sterile disc with a known concentration of this compound solution (e.g., 2 µg per disc) or vehicle control.[1] Carefully place the disc on the surface of the CAM.
-
Re-incubation: Seal the window with tape and re-incubate the eggs for an additional 48-72 hours.
-
Analysis:
-
Re-open the window and examine the CAM under a stereomicroscope.
-
Assess the vasculature in the area surrounding the disc. An effective anti-angiogenic compound will create an avascular zone.
-
Quantify the effect by measuring the area of the avascular zone or by counting the number of blood vessel branch points within a defined radius from the disc.
-
Compare the results from this compound-treated eggs to vehicle controls.
-
Conclusion and Future Directions
This compound and its derivatives are well-established, potent inhibitors of angiogenesis with a clearly defined molecular target, MetAP2. Their ability to induce cytostatic G1 arrest in endothelial cells provides a strong rationale for their development as anti-cancer therapeutics. The detailed protocols and quantitative data presented in this guide offer a framework for the continued investigation of these compounds.
Despite their potency, clinical development of early analogs like TNP-470 has been hampered by issues such as a short half-life and neurotoxicity.[23][24] Future research is focused on developing new this compound analogs and novel drug delivery systems, such as nanopolymeric micelles (e.g., Lodamin), to improve oral bioavailability, enhance tumor accumulation, and reduce side effects, thereby unlocking the full therapeutic potential of this important class of anti-angiogenic agents.[24]
References
- 1. newjerseywoundhealing.org [newjerseywoundhealing.org]
- 2. Antiangiogenic agents: studies on fumagillin and curcumin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic analogues of fumagillin that inhibit angiogenesis and suppress tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of endothelial cell proliferation by fumagillin is not due to differential expression of methionine aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fumagillin (CAS 23110-15-8): R&D Systems [rndsystems.com]
- 6. Fumagillin inhibits colorectal cancer growth and metastasis in mice: in vivo and in vitro study of anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. What is the mechanism of Fumagillin? [synapse.patsnap.com]
- 9. Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Structure of human methionine aminopeptidase-2 complexed with fumagillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A re-evaluation of fumagillin selectivity towards endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of an anti-angiogenic agent, TNP-470, on the growth of oral squamous cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cis-fumagillin, a new methionine aminopeptidase (type 2) inhibitor produced by Penicillium sp. F2757 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - SE [thermofisher.com]
- 21. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. TNP-470: an angiogenesis inhibitor in clinical development for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Reformulated Oral Angiogenesis Inhibitor is Effective and Nontoxic - BioResearch - Labmedica.com [labmedica.com]
A Technical Guide to the Total Synthesis of Fumagillol and its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumagillol is a complex natural product that has garnered significant attention from the scientific community due to its potent anti-angiogenic properties. It is a key precursor to fumagillin and its semi-synthetic analog TNP-470, which have been investigated as potential cancer therapeutics. The intricate molecular architecture of this compound, characterized by a highly substituted cyclohexane core, two epoxide rings, and multiple contiguous stereocenters, presents a formidable challenge for synthetic chemists. This technical guide provides an in-depth overview of the various total synthesis strategies that have been developed for this compound and its stereoisomers, with a focus on key strategic disconnections, stereochemical control, and the evolution of synthetic approaches.
Biological Context: The Anti-Angiogenic Action of this compound
This compound exerts its biological activity through the irreversible inhibition of methionine aminopeptidase 2 (MetAP-2), a key enzyme in the post-translational modification of proteins.[1][2] MetAP-2 is responsible for cleaving the N-terminal methionine from newly synthesized proteins, a crucial step for their proper function and localization. By covalently modifying a histidine residue (His-231) in the active site of MetAP-2, this compound effectively inactivates the enzyme.[3][4] This inhibition is selective for MetAP-2 over the closely related MetAP-1.[2][5] The downstream effects of MetAP-2 inhibition are particularly pronounced in endothelial cells, leading to a disruption of cell proliferation and, consequently, the inhibition of angiogenesis—the formation of new blood vessels.[1] This anti-angiogenic effect is the basis for the interest in this compound and its derivatives as potential anti-cancer agents.[1]
This compound's Mechanism of Action: MetAP-2 Inhibition
Caption: Covalent inhibition of MetAP-2 by this compound disrupts protein maturation and angiogenesis.
Key Strategies in the Total Synthesis of this compound
The total synthesis of this compound has been a benchmark for showcasing the power and ingenuity of modern organic synthesis. Various strategies have been employed, ranging from linear to convergent approaches, and utilizing a wide array of stereoselective reactions.
Retrosynthetic Analysis: Common Disconnections
A common feature in many this compound syntheses is the late-stage introduction of the fragile epoxide functionalities. The core cyclohexane ring is typically assembled first, with careful control of the relative and absolute stereochemistry of the substituents. Key retrosynthetic disconnections often involve:
-
Ring-Closing Metathesis (RCM): Disconnecting the cyclohexane ring to an acyclic diene precursor.
-
Diels-Alder Cycloaddition: Forming the six-membered ring from a diene and a dienophile.
-
Aldol or Claisen Reactions: Constructing key carbon-carbon bonds and setting stereocenters.
-
Intramolecular Alkylation: Closing the cyclohexane ring via an intramolecular nucleophilic substitution.
Caption: General retrosynthetic approaches to this compound.
Comparison of Key Total Synthesis Strategies
The following tables summarize the key quantitative data for several prominent total syntheses of this compound, allowing for a direct comparison of their efficiency and approach.
Table 1: Racemic Syntheses of this compound
| Principal Investigator(s) | Year | Starting Material(s) | Key Strategy/Reaction(s) | Number of Steps | Overall Yield | Reference |
| E. J. Corey | 1972 | Diels-Alder Adduct | Diels-Alder cycloaddition, stereoselective epoxidation | 15 | 2.8% | [6][7] |
| E. J. Sorensen | 1999 | Crotonaldehyde, Diethylamine, Acrolein | Hetero-Claisen rearrangement | 13 | 3.2% | [8][9] |
Table 2: Asymmetric Syntheses of (-)-Fumagillol
| Principal Investigator(s) | Year | Starting Material(s) | Key Strategy/Reaction(s) | Number of Steps | Overall Yield | Reference |
| D. Kim | 1997 | D-Glucose | Ireland-Claisen rearrangement, intramolecular enolate alkylation | 25 | 4.2% | [10][11] |
| D. F. Taber | 1999 | (S)-Glycidol | Stereoselective carbene insertion, conjugate addition | 18 | 2.9% | [6][12] |
| J. Eustache | 2001 | Isogeraniol | Evans aldol reaction, Ring-Closing Metathesis (RCM) | 16 | 0.53% | [13][14] |
| Y. Hayashi | 2006 | Not specified | Organocatalysis | Not specified | Not specified | [15] |
Detailed Methodologies for Key Experiments
This section provides a more detailed look at the experimental protocols for some of the key reactions employed in the synthesis of this compound. These are generalized procedures based on established methodologies and should be adapted and optimized for specific substrates and scales.
Evans Aldol Reaction for Stereoselective C-C Bond Formation
The Evans aldol reaction is a powerful tool for the diastereoselective synthesis of β-hydroxy carbonyl compounds. In the context of this compound synthesis, it has been used to establish the stereochemistry of the C4 and C5 positions.[13][14]
Generalized Protocol:
-
Preparation of the N-acyl oxazolidinone: The chiral oxazolidinone auxiliary is acylated with the desired carboxylic acid derivative (e.g., an acid chloride or anhydride) in the presence of a base such as triethylamine or lithium bis(trimethylsilyl)amide (LiHMDS).
-
Enolate Formation: The N-acyl oxazolidinone is treated with a boron triflate (e.g., dibutylboron triflate) and a tertiary amine base (e.g., triethylamine or diisopropylethylamine) at low temperature (-78 °C) to generate the corresponding Z-enolate.
-
Aldol Addition: The aldehyde is added to the pre-formed enolate at -78 °C, and the reaction is stirred for several hours.
-
Workup: The reaction is quenched with a buffer solution (e.g., phosphate buffer) and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary is typically removed by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄) to yield the desired β-hydroxy acid or alcohol, respectively.
Caption: Workflow for a typical Evans Aldol reaction.
Ring-Closing Metathesis (RCM) for Cyclohexene Ring Formation
Ring-closing metathesis, often utilizing Grubbs' catalysts, has been a key strategy for the construction of the this compound cyclohexane core from an acyclic diene precursor.[13][14]
Generalized Protocol:
-
Substrate Preparation: A suitable acyclic diene is synthesized with the necessary stereocenters and functional groups in place.
-
Degassing: The solvent (typically dichloromethane or toluene) is thoroughly degassed to remove oxygen, which can deactivate the catalyst.
-
RCM Reaction: The diene substrate is dissolved in the degassed solvent, and a solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) is added. The reaction is typically stirred at room temperature or with gentle heating under an inert atmosphere (e.g., argon or nitrogen).
-
Monitoring: The progress of the reaction is monitored by TLC or GC-MS.
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to remove the ruthenium byproducts.
References
- 1. What is the mechanism of Fumagillin? [synapse.patsnap.com]
- 2. The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hub.hku.hk [hub.hku.hk]
- 7. A total synthesis of ( )-fumagillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Concise Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "A Concise Synthesis of this compound" by David A. Vosburg, Sven Weiler et al. [scholarship.claremont.edu]
- 10. A stereoselective asymmetric synthesis of antibiotic (-)-fumagillol using claisen rearrangement and intramolecular ester enolate alkylation as key steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.dongguk.edu [pure.dongguk.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. A new, ring closing metathesis-based synthesis of (-)-fumagillol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Syntheses of fumagillin and ovalicin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Covalent Modification of MetAP2 by Fumagillol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the covalent modification of Methionine Aminopeptidase 2 (MetAP2) by the natural product fumagillol and its analogs. This interaction is of significant interest in drug development due to its potent anti-angiogenic properties. This document details the molecular mechanism of this covalent inhibition, presents quantitative data on inhibitor potency, outlines detailed experimental protocols for studying this interaction, and provides visual representations of the key pathways and workflows involved.
Introduction to MetAP2 and this compound
Methionine Aminopeptidases (MetAPs) are essential metalloenzymes responsible for cleaving the N-terminal methionine from nascent polypeptide chains, a crucial step in protein maturation.[1] Eukaryotes possess two isoforms, MetAP1 and MetAP2. MetAP2 has garnered significant attention as a therapeutic target, particularly in oncology, due to its role in angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[2]
Fumagillin, a natural product isolated from the fungus Aspergillus fumigatus, and its synthetic analog TNP-470, are potent inhibitors of angiogenesis.[3] These compounds were found to exert their anti-angiogenic effects by specifically targeting and inhibiting MetAP2.[3] The inhibition is irreversible and occurs through a covalent modification of the enzyme's active site, leading to the inactivation of its enzymatic function.[3][4] Understanding the precise mechanism of this covalent modification is critical for the rational design of novel MetAP2 inhibitors with improved therapeutic profiles.
The Molecular Mechanism of Covalent Modification
The inhibitory activity of this compound and its analogs is dependent on a reactive spiroepoxide moiety.[4] This epoxide is the key to the covalent modification of MetAP2.
Identification of the Covalent Binding Site
Through a combination of biochemical studies, mass spectrometry, and X-ray crystallography, the specific amino acid residue in MetAP2 that is covalently modified by this compound has been identified as Histidine-231 (His231) .[4][5][6] Site-directed mutagenesis studies, where His231 was replaced with a non-nucleophilic amino acid like asparagine, completely abolished the covalent binding of fumagillin to MetAP2, confirming its essential role in the interaction.[6][7]
The Chemical Reaction
The covalent modification occurs via a nucleophilic attack by the imidazole side chain of His231 on one of the electrophilic carbon atoms of the epoxide ring in this compound. This results in the opening of the epoxide ring and the formation of a stable covalent bond between the inhibitor and the enzyme.[5] The ring epoxide is crucial for this covalent modification, while the side-chain epoxide present in fumagillin is dispensable for the inhibitory activity.[4]
Quantitative Analysis of MetAP2 Inhibition
The potency of this compound and its analogs against MetAP2 has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the efficacy of these inhibitors. The following table summarizes the IC50 values for several key this compound analogs against MetAP2 activity and endothelial cell proliferation.
| Compound | MetAP2 Activity IC50 (nM) | Endothelial Cell Proliferation IC50 (nM) | Reference |
| Fumagillin | - | - | |
| TNP-470 | 1.3 | 0.3 | [8] |
| Biotin-Fumagillin (B-F) | 11.5 | 29 | [8] |
| B-F1 (lacks ring epoxide) | >10,000 | >10,000 | [7] |
| B-F2 (lacks side chain epoxide) | 12 | 35 | [7] |
| B-F12 (lacks both epoxides) | >10,000 | >10,000 | [7] |
Signaling Pathways and Experimental Workflows
MetAP2 Signaling in Angiogenesis
Inhibition of MetAP2 by this compound disrupts downstream signaling pathways crucial for angiogenesis. While the complete picture is still under investigation, a simplified representation of the affected pathways is illustrated below. MetAP2 is known to interact with the α-subunit of eukaryotic initiation factor 2 (eIF2α), protecting it from phosphorylation and thereby promoting protein synthesis.[2] Inhibition of MetAP2 can lead to cell cycle arrest in the G1 phase.[9]
References
- 1. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Site-Directed Mutagenesis [protocols.io]
- 4. Spiroepoxytriazoles Are Fumagillin-like Irreversible Inhibitors of MetAP2 with Potent Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of human methionine aminopeptidase-2 complexed with fumagillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Redox Regulation of Methionine Aminopeptidase 2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bowdish.ca [bowdish.ca]
The Art of Transformation: A Technical Guide to the Chemical Synthesis and Remodeling of the Fumagillol Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumagillol, a complex sesquiterpene natural product derived from the fungus Aspergillus fumigatus, has garnered significant attention in the scientific community for its potent anti-angiogenic properties.[1] Its unique spirocyclic epoxide core and densely functionalized cyclohexane ring present both a formidable synthetic challenge and a versatile scaffold for chemical modification. This technical guide provides an in-depth exploration of the chemical synthesis and remodeling of the this compound scaffold, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
The primary biological target of this compound and its analogs is Methionine Aminopeptidase 2 (MetAP2), a key enzyme involved in protein maturation and cellular proliferation.[1][2] By irreversibly binding to and inhibiting MetAP2, this compound derivatives can induce G1 cell cycle arrest and suppress the growth of new blood vessels, a critical process in tumor development.[3][4] This mechanism of action has spurred extensive research into the development of this compound-based compounds for the treatment of cancer and other diseases characterized by pathological angiogenesis.
This guide will detail the total synthesis of this compound, present key strategies for its chemical remodeling, provide structured quantitative data from various synthetic approaches, and outline detailed experimental protocols for pivotal reactions. Furthermore, it will visualize the intricate signaling pathways affected by this compound and its analogs, offering a comprehensive overview for scientists and drug development professionals.
Total Synthesis of the this compound Scaffold
The total synthesis of (±)-fumagillol has been accomplished in a notable 13-step sequence, starting from readily available precursors: crotonaldehyde, diethylamine, and acrolein.[5] A key feature of this synthetic route is a remarkable hetero-Claisen rearrangement. Another concise synthesis was achieved in twelve steps starting from cyclohexadiene, which involves a key ring-opening of a symmetrical protected epoxydiol with a cuprate reagent.[6]
A stereoselective formal synthesis of (−)-Fumagillol has also been described, highlighting a stereoselective Claisen−Ireland rearrangement, a ring‐closing metathesis, a chemo‐ and stereoselective dihydroxylation, and a Julia−Kocienski olefination as the main features.[7] These synthetic strategies provide a foundation for accessing the core this compound scaffold and enabling the generation of diverse analogs for structure-activity relationship (SAR) studies.
Remodeling of the this compound Scaffold: A Gateway to Novel Bioactivity
The inherent complexity and stereochemical richness of the this compound scaffold make it an ideal starting point for diversity-oriented synthesis (DOS).[8][9] By strategically modifying the core structure, researchers can explore new chemical space and develop analogs with improved potency, selectivity, and pharmacokinetic properties.
Bis-Epoxide Opening and Cyclization
A powerful strategy for remodeling the this compound core involves the sequential ring-opening of its 1,4-bis-epoxide motif with amines.[8][10] This reaction can be finely controlled to yield either perhydroisoindole or perhydroisoquinoline products, depending on the choice of metal triflate catalyst.[8][10] Smaller catalysts like Zn(II) and Mg(II) favor the formation of perhydroisoquinolines, while larger catalysts such as La(III) direct the reaction towards perhydroisoindoles.[8] This regiocontrol is attributed to the size-dependent interaction of the catalyst with the hydroxyl and methoxy groups of this compound.[8]
Oxidative Mannich Reaction
Further diversification of the remodeled scaffold can be achieved through an oxygen-directed oxidative Mannich reaction.[11][12] This two-step sequence, mimicking a biosynthetic cyclase/oxidase pathway, allows for the efficient elaboration of the this compound scaffold with a variety of nucleophilic coupling partners.[11][12] This method has been successfully employed to introduce moieties like N-methylindole onto the remodeled core.[11]
Modification at the C-6 Position
The C-6 hydroxyl group of this compound is a prime target for modification, as it is oriented towards the solvent-exposed region of the MetAP2 active site, allowing for the accommodation of a wide range of substituents.[2] Numerous analogs have been synthesized by modifying this position to enhance stability and modulate biological activity. Strategies include the introduction of various carbamate and ether linkages to append diverse side chains.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from representative synthetic and remodeling studies of the this compound scaffold.
| Remodeling Reaction | Catalyst/Reagent | Product | Yield (%) | Reference |
| Bis-epoxide opening/cyclization | La(OTf)₃, p-anisidine | Perhydroisoindole | 85 | [8] |
| Bis-epoxide opening/cyclization | Zn(OTf)₂, p-anisidine | Perhydroisoquinoline | 75 | [8] |
| Oxidative Mannich Reaction | DDQ, N-methylindole | Indole-adduct | 81 | [11] |
| C-6 Modified this compound Analog | Modification | Biological Activity (IC₅₀) | Cell Line | Reference |
| Compound 9 | Carboxylic acid derivative | 6.6 mg/kg (in vivo) | G. lamblia | [13] |
| 4a | 4-hydroxyethoxy-cinnamoyl | Not specified | CPAE, HUVEC | [14] |
| 4d | 4-hydroxyethoxy-3,5-dimethoxycinnamoyl | Not specified | CPAE, HUVEC | [14] |
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Bis-Epoxide Opening/Cyclization
To a solution of this compound (1.0 equiv) in toluene (0.1 M) is added 2,6-di-tert-butyl-4-methylpyridine (DTBMP, 0.6 equiv), the amine (1.1 equiv), and the metal triflate catalyst (0.1 equiv). The reaction mixture is stirred at 60 °C for 20 hours.[8] Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired perhydroisoindole or perhydroisoquinoline product.[8]
General Procedure for Oxidative Mannich Reaction
To a solution of the this compound-aniline adduct (1.0 equiv) in a suitable solvent (e.g., toluene or acetonitrile) is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv). The reaction mixture is stirred at room temperature or heated to 60 °C until the oxidation is complete, as monitored by UPLC. The nucleophile (e.g., N-methylindole, 1.1 equiv) is then added, and the reaction is stirred until the coupling is complete.[8] The reaction mixture is then concentrated, and the residue is purified by flash column chromatography to yield the final product.[11]
Synthesis of C-6 Carbamate Derivatives
This compound is reacted with isocyanate reagents in the presence of pyridine to obtain the desired carbamate products.[13] For secondary amines, carbamate derivatives can be prepared by reacting the appropriate secondary amine with the 4-nitrophenylcarbonate of this compound in the presence of pyridine.[15]
Signaling Pathways and Experimental Workflows
The biological activity of this compound and its analogs is primarily mediated through the inhibition of MetAP2, which in turn affects downstream signaling pathways crucial for cell proliferation and angiogenesis.
This compound's Mechanism of Action and Downstream Signaling
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development of MetAP-2 inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Remodeling of this compound: Discovery of an Oxygen-Directed Oxidative Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Remodeling of the Natural Product this compound Employing a Reaction Discovery Approach – ScienceOpen [scienceopen.com]
- 10. Remodeling of the Natural Product this compound Employing a Reaction Discovery Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Concise Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and Preclinical Development of Antigiardiasis this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uibk.ac.at [uibk.ac.at]
- 15. jenabioscience.com [jenabioscience.com]
Methodological & Application
Protocol for In Vitro Angiogenesis Tube Formation Assay Using Fumagillol
Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. The in vitro tube formation assay is a widely utilized method to assess the pro- or anti-angiogenic potential of compounds. This document provides a detailed protocol for conducting an in vitro angiogenesis tube formation assay using Fumagillol, a known inhibitor of angiogenesis. This compound, a natural product isolated from the fungus Aspergillus fumigatus, exerts its anti-angiogenic effects primarily through the inhibition of methionine aminopeptidase 2 (MetAP-2), a key enzyme in endothelial cell proliferation and survival.[1] This protocol is intended for researchers, scientists, and drug development professionals investigating novel anti-angiogenic therapies.
Principle of the Assay
The in vitro tube formation assay is based on the ability of endothelial cells to form capillary-like structures when cultured on a basement membrane extract (BME) matrix, such as Matrigel®. In the presence of anti-angiogenic compounds like this compound, the formation of these tubular networks is inhibited. The extent of inhibition can be quantified by measuring various parameters, including the number of nodes, the number of meshes, and the total tube length.
Data Presentation
The following table summarizes the dose-dependent inhibitory effect of TNP-470, a synthetic and more stable analog of this compound that also targets MetAP-2, on human umbilical vein endothelial cell (HUVEC) tube formation. This data is representative of the expected results when using this compound or its analogs.
| Treatment Group | Concentration (ng/mL) | Total Tube Length (% of Control) | Number of Nodes (% of Control) | Number of Meshes (% of Control) |
| Control (Vehicle) | 0 | 100 | 100 | 100 |
| TNP-470 | 0.1 | 75 | 70 | 65 |
| TNP-470 | 1 | 50 | 45 | 40 |
| TNP-470 | 10 | 25 | 20 | 15 |
| TNP-470 | 100 | 5 | 5 | 2 |
Note: This data is illustrative and compiled from typical results reported in the literature. Actual results may vary depending on the specific experimental conditions, cell line, and batch of reagents.
Experimental Protocols
Materials and Reagents
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line. Other endothelial cell lines such as Human Microvascular Endothelial Cells (HMECs) can also be used.
-
Basement Membrane Matrix: Growth factor-reduced Matrigel® Basement Membrane Matrix is recommended to minimize the influence of exogenous growth factors.
-
Culture Medium: Endothelial Cell Growth Medium (EGM-2) supplemented with the necessary growth factors, or a basal medium like Medium 200PRF for the assay itself.
-
Plates: Sterile, flat-bottom 96-well or 24-well tissue culture plates.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
-
Staining Reagent: Calcein AM is a fluorescent dye used for live-cell staining and visualization of the tube network.
-
Wash Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).
-
Cell Detachment Solution: Trypsin/EDTA solution.
-
Trypsin Neutralizer: Trypsin Neutralizing Solution.
Experimental Workflow
The following diagram illustrates the key steps in the in vitro tube formation assay with this compound treatment.
Caption: Experimental workflow for the in vitro angiogenesis tube formation assay.
Detailed Step-by-Step Protocol
-
Preparation of Matrigel®-Coated Plates:
-
Thaw the growth factor-reduced Matrigel® on ice overnight at 4°C. It is critical to keep the Matrigel® and all pipette tips and plates cold to prevent premature gelation.
-
Using pre-cooled pipette tips, add 50 µL (for a 96-well plate) or 250 µL (for a 24-well plate) of Matrigel® to each well.
-
Ensure the entire surface of the well is evenly coated.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
-
Cell Preparation and Seeding:
-
Culture HUVECs in EGM-2 medium until they reach 70-90% confluency.
-
On the day of the assay, aspirate the culture medium and wash the cells with PBS.
-
Detach the cells using Trypsin/EDTA solution and neutralize with Trypsin Neutralizing Solution.
-
Centrifuge the cell suspension and resuspend the cell pellet in a basal medium (e.g., Medium 200PRF) to a concentration of 1 x 10^5 to 2 x 10^5 cells/mL.
-
Add 100 µL (for a 96-well plate) or 500 µL (for a 24-well plate) of the cell suspension to each Matrigel®-coated well.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the assay medium.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Gently mix the plate to ensure even distribution of the compound.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 18 hours. The optimal incubation time should be determined empirically, as it can vary between cell types and experimental conditions. Tube formation typically begins within a few hours.
-
-
Visualization and Quantification:
-
After the incubation period, carefully remove the medium from the wells.
-
Wash the cells gently with pre-warmed HBSS.
-
Prepare a working solution of Calcein AM (e.g., 2 µg/mL in HBSS).
-
Add the Calcein AM solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Remove the Calcein AM solution and wash the cells again with HBSS.
-
Acquire images of the tube network using a fluorescence microscope.
-
Quantify the tube formation using an appropriate image analysis software (e.g., ImageJ with an angiogenesis plugin). Parameters to measure include total tube length, number of nodes (branch points), and number of meshes (enclosed areas).
-
Signaling Pathway
This compound's anti-angiogenic activity is mediated by its specific and irreversible inhibition of MetAP-2. This enzyme is responsible for the removal of the N-terminal methionine from newly synthesized proteins. Inhibition of MetAP-2 in endothelial cells leads to a G1 phase cell cycle arrest, thereby inhibiting their proliferation, a crucial step in angiogenesis.
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Signaling pathway of this compound's anti-angiogenic effect.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or poor tube formation in control wells | - Matrigel® gelled prematurely or unevenly. - Low cell viability or seeding density. - Suboptimal incubation time. | - Keep Matrigel® and all materials cold. Ensure even coating. - Use healthy, low-passage cells and optimize seeding density. - Perform a time-course experiment to determine optimal incubation time. |
| High background fluorescence | - Incomplete removal of Calcein AM. - Cell death leading to dye leakage. | - Ensure thorough but gentle washing steps. - Check for cytotoxicity of this compound concentrations. |
| Inconsistent results between wells | - Uneven cell seeding. - Edge effects in the plate. | - Mix cell suspension thoroughly before seeding. - Avoid using the outer wells of the plate. |
Conclusion
This protocol provides a comprehensive guide for performing an in vitro angiogenesis tube formation assay to evaluate the anti-angiogenic properties of this compound. By following these detailed steps, researchers can obtain reliable and quantifiable data on the inhibition of endothelial cell tube formation. The provided information on the mechanism of action and troubleshooting will further aid in the successful execution and interpretation of this assay.
References
Application Notes and Protocols for Testing Fumagillol on Parasitic Protozoa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental procedures for evaluating the efficacy of Fumagillol and its derivatives against various parasitic protozoa. The protocols detailed below are intended to serve as a guide for researchers in the fields of parasitology, drug discovery, and veterinary medicine.
Introduction to this compound
Fumagillin is a natural product isolated from the fungus Aspergillus fumigatus. It and its synthetic analogs are known to exhibit potent inhibitory activity against a range of parasitic protozoa. The primary mechanism of action of this compound is the irreversible inhibition of Methionine Aminopeptidase 2 (MetAP2), an essential enzyme for protein modification and cell proliferation in eukaryotic organisms.[1][2] This unique mode of action makes this compound and its derivatives promising candidates for the development of novel anti-parasitic drugs.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and its analogs against various parasitic protozoa, as represented by the 50% inhibitory concentration (IC50).
Table 1: In Vitro Efficacy of this compound Against Protozoan Parasites
| Parasite Species | Strain | IC50 (nM) | Reference |
| Entamoeba histolytica | HM-1:IMSS cl6 | 69.0 ± 1.3 | [3] |
| Entamoeba histolytica | Mock transformant | 94.3 ± 7.9 | [3] |
| Entamoeba histolytica | EhMetAP2 gene-silenced | 60.8 ± 14.5 | [3] |
| Entamoeba histolytica | Mock control | 89.0 ± 11.9 | [3] |
| Plasmodium falciparum | - | ~1 ng/mL (~2.2 nM) | [4] |
| Leishmania donovani | - | - | [5][6] |
Table 2: In Vitro Efficacy of this compound Derivatives Against Giardia lamblia
| Compound | Strain WB IC50 (nM) | Strain GS IC50 (nM) | Reference |
| Fumagillin | 10 | 2 |
Note: IC50 values can vary depending on the specific assay conditions and parasite strain used.
Experimental Protocols
In Vitro Cultivation of Parasitic Protozoa
3.1.1. Entamoeba histolytica Axenic Culture
This protocol describes the axenic cultivation of E. histolytica trophozoites in TYI-S-33 medium.[7][8][9][10][11]
Materials:
-
TYI-S-33 Medium Base
-
Heat-inactivated adult bovine serum (10-15%)
-
Diamond's Vitamin Tween 80 Solution (40x)
-
Penicillin-Streptomycin solution
-
Screw-cap borosilicate glass culture tubes (16 x 125 mm)
-
Hemocytometer
Procedure:
-
Medium Preparation: Prepare complete TYI-S-33 medium by aseptically adding 10-15% heat-inactivated adult bovine serum, 2.5% Diamond's Vitamin Tween 80 Solution, and Penicillin-Streptomycin to the TYI-S-33 medium base.[7][8] Warm the complete medium to 35°C before use.
-
Subculturing:
-
Chill the culture tubes containing confluent trophozoites on ice for 5-10 minutes to detach the cells.
-
Gently invert the tube several times to ensure complete detachment.
-
Aseptically transfer an appropriate volume of the cell suspension to a fresh tube containing pre-warmed complete TYI-S-33 medium to achieve a starting density of approximately 5 x 10^4 cells/mL.
-
Incubate the tubes at a 10° angle at 35°C.
-
-
Cell Counting: To determine cell density, aspirate a small aliquot of the culture, and count the trophozoites using a hemocytometer.
3.1.2. Plasmodium falciparum Asexual Stage Culture
This protocol outlines the continuous in vitro culture of the asexual erythrocytic stages of P. falciparum.[12][13][14][15][16]
Materials:
-
RPMI-1640 medium with L-glutamine and HEPES
-
Human serum (Albumax I can be used as a substitute)
-
Human red blood cells (O+)
-
Gentamicin
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Culture flasks (25 cm² or 75 cm²)
-
Sorbitol (5% w/v in sterile water)
Procedure:
-
Complete Medium Preparation: Prepare complete RPMI-1640 medium by supplementing with 10% human serum (or 0.5% Albumax I) and gentamicin.
-
Culture Maintenance:
-
Maintain parasite cultures in a 37°C incubator with the specified gas mixture.
-
The hematocrit is typically maintained at 2-5%.
-
Change the medium daily and monitor parasitemia by preparing thin blood smears stained with Giemsa.
-
-
Synchronization of Ring Stages:
-
To obtain a synchronized culture of ring-stage parasites, treat the culture with 5% sorbitol for 5-10 minutes at room temperature.[12][14] This will lyse the mature trophozoites and schizonts, leaving the ring stages intact.
-
Wash the erythrocytes twice with incomplete RPMI-1640 to remove the sorbitol and dead parasites.
-
Resuspend the synchronized ring-stage parasites in complete medium and continue cultivation.
-
3.1.3. Giardia lamblia Axenic Culture
This protocol describes the axenic cultivation of G. lamblia trophozoites.[17][18][19][20]
Materials:
-
Modified TYI-S-33 medium
-
Heat-inactivated bovine serum
-
Culture tubes
Procedure:
-
Medium Preparation: Prepare modified TYI-S-33 medium and supplement with heat-inactivated bovine serum.
-
Culture Initiation and Maintenance:
-
Trophozoites are grown in culture tubes filled to near capacity with medium to create a microaerophilic environment.
-
Incubate at 37°C.
-
Subculture every 48-72 hours by chilling the tubes to detach the trophozoites and transferring an aliquot to fresh medium.
-
In Vitro Drug Susceptibility Assays
3.2.1. General Protocol for IC50 Determination
This protocol can be adapted for the protozoa described above.
Materials:
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
Parasite culture
-
Appropriate viability assay reagent (e.g., resazurin, PicoGreen, WST-1)
Procedure:
-
Drug Dilution: Prepare a serial dilution of this compound in complete culture medium in a 96-well plate. Include a drug-free control (DMSO vehicle) and a positive control for inhibition.
-
Parasite Inoculation: Add the parasite suspension to each well at a predetermined density.
-
Incubation: Incubate the plates under the appropriate conditions for the specific parasite (e.g., 48-72 hours at 37°C).
-
Viability Assessment: After incubation, assess parasite viability using a suitable method.
-
Data Analysis: Determine the IC50 value by plotting the percentage of parasite inhibition against the drug concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Testing in a Murine Malaria Model
This protocol describes the evaluation of the in vivo efficacy of this compound using a Plasmodium berghei infection model in mice.[21][22][23]
Materials:
-
Plasmodium berghei (e.g., ANKA strain)
-
Female BALB/c or Swiss Webster mice
-
This compound formulation for oral or intraperitoneal administration
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Infect mice intraperitoneally (i.p.) or intravenously (i.v.) with 1 x 10^5 P. berghei-infected red blood cells.
-
Drug Administration:
-
Randomly assign mice to treatment and control groups.
-
Begin drug administration 24 hours post-infection. Administer this compound daily for 4 consecutive days at various doses. The control group receives the vehicle only.
-
-
Monitoring:
-
Monitor parasitemia daily by preparing thin blood smears from tail blood and staining with Giemsa.
-
Monitor the survival of the mice.
-
-
Efficacy Evaluation:
-
Calculate the percent suppression of parasitemia compared to the control group.
-
Determine the 50% effective dose (ED50).
-
Record the mean survival time for each group.
-
Nosema ceranae Spore Purification and Quantification
This protocol is for the purification and quantification of N. ceranae spores for use in in vitro and in vivo bioassays.[24][25][26][27][28]
Materials:
-
Nosema ceranae-infected honey bee abdomens
-
Homogenizer or mortar and pestle
-
Sterile distilled water
-
Percoll gradient (e.g., 25%, 50%, 75%, 95%)
-
Centrifuge
-
Hemocytometer
Procedure:
-
Spore Extraction: Homogenize infected honey bee abdomens in sterile distilled water.
-
Filtration: Filter the homogenate through several layers of cheesecloth to remove large debris.
-
Purification:
-
Centrifuge the filtrate to pellet the spores.
-
Resuspend the pellet and layer it onto a discontinuous Percoll gradient.
-
Centrifuge at high speed (e.g., 20,000 x g) for 30-60 minutes.
-
Collect the purified spore band.
-
-
Washing: Wash the purified spores several times in sterile distilled water by repeated centrifugation and resuspension.
-
Quantification: Resuspend the final spore pellet in a known volume of water and count the spores using a hemocytometer.
Mechanism of Action: MetAP2 Inhibition
This compound's primary mode of action against parasitic protozoa is the inhibition of Methionine Aminopeptidase 2 (MetAP2), a crucial enzyme in protein maturation.[1][2][3][4][29]
MetAP2 Enzyme Activity Assay
This assay can be used to confirm the inhibitory effect of this compound on the MetAP2 enzyme from a target parasite.[30][31]
Materials:
-
Recombinant parasite MetAP2 enzyme
-
Fluorogenic or colorimetric MetAP2 substrate
-
Assay buffer
-
This compound
-
96-well plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, recombinant MetAP2 enzyme, and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period.
-
Substrate Addition: Initiate the reaction by adding the MetAP2 substrate.
-
Signal Detection: Measure the fluorescence or absorbance at regular intervals to determine the reaction rate.
-
Data Analysis: Calculate the percent inhibition of enzyme activity at each this compound concentration and determine the IC50 value.
Visualizations
Signaling Pathway of this compound Action
Caption: Fumagillin's mechanism of action via irreversible inhibition of MetAP2.
General Experimental Workflow for In Vitro Drug Testing
Caption: A generalized workflow for in vitro testing of this compound.
Experimental Workflow for In Vivo Efficacy in a Mouse Model
Caption: Workflow for in vivo efficacy testing of this compound in a malaria model.
References
- 1. Fumagillin inhibits growth of the enteric protozoan parasite Entamoeba histolytica by covalently binding to and selectively inhibiting methionine aminopeptidase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fumagillin inhibits growth of the enteric protozoan parasite Entamoeba histolytica by covalently binding to and selectively inhibiting methionine aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fumagillin and fumarranol interact with P. falciparum methionine aminopeptidase 2 and inhibit malaria parasite growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of potent inhibitors of Leishmania donovani and Leishmania infantum chagasi, the causative agents of Old and New World visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Cultivation of Luminal Parasitic Protists of Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. entamoeba.lshtm.ac.uk [entamoeba.lshtm.ac.uk]
- 9. Growth and genetic manipulation of Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. malariaresearch.eu [malariaresearch.eu]
- 13. researchgate.net [researchgate.net]
- 14. iddo.org [iddo.org]
- 15. researchgate.net [researchgate.net]
- 16. iddo.org [iddo.org]
- 17. Giardia lamblia: Laboratory Maintenance, Lifecycle Induction, and Infection of Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment of an axenic culture of Giardia lamblia through preliminary passage in suckling gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Routine in vitro cultivation of Giardia lamblia by using the string test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Giardia lamblia: Laboratory Maintenance, Lifecycle Induction, and Infection of Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. med.nyu.edu [med.nyu.edu]
- 22. mmv.org [mmv.org]
- 23. ajpp.in [ajpp.in]
- 24. Efficient Method for the Rapid Purification of Nosema ceranae Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. tandfonline.com [tandfonline.com]
- 28. Laboratory Cultivation of Vairimorpha (Nosema) ceranae (Microsporidia: Nosematidae) in Artificially Infected Worker Bees [mdpi.com]
- 29. Fumagillin inhibits growth of the enteric protozoan parasite Entamoeba histolytica by covalently binding to and selectively inhibiting methionine aminopeptidase 2 | Semantic Scholar [semanticscholar.org]
- 30. Redox Regulation of Methionine Aminopeptidase 2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Investigations into microsporidian methionine aminopeptidase type 2: a therapeutic target for microsporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting Fumagillol's Effect on Downstream Signaling via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fumagillol, a semi-synthetic analog of the natural product Fumagillin, is a well-established anti-angiogenic agent. Its primary molecular target is Methionine Aminopeptidase 2 (MetAP2), an enzyme crucial for the post-translational modification of a subset of proteins. The irreversible inhibition of MetAP2 by this compound triggers a cascade of downstream signaling events that ultimately impinge on cell proliferation, migration, and survival, particularly in endothelial cells. This document provides a detailed protocol for utilizing Western blotting to investigate the effects of this compound on key downstream signaling pathways, including the noncanonical Wnt, PI3K/AKT, and MAPK pathways. The provided methodologies and data will aid researchers in elucidating the molecular mechanisms of this compound and similar MetAP2 inhibitors.
Introduction
This compound and its derivatives have garnered significant interest as potential therapeutics for cancer and other angiogenesis-dependent diseases.[1][2] The covalent and irreversible binding of this compound to a specific histidine residue in the active site of MetAP2 leads to its inactivation.[3] This inhibition disrupts the removal of N-terminal methionine from nascent polypeptide chains, a critical step for the proper function and localization of numerous proteins. Consequently, multiple signaling pathways are affected, leading to the compound's potent anti-angiogenic and anti-proliferative effects.[2][4]
Understanding the precise downstream consequences of MetAP2 inhibition is crucial for drug development and for identifying biomarkers of drug response. Western blotting is a powerful and widely used technique to analyze changes in protein expression and phosphorylation status, providing a direct readout of signaling pathway activation.[5][6] This application note details a comprehensive Western blot protocol to assess the impact of this compound on key signaling nodes within the noncanonical Wnt, PI3K/AKT, and MAPK pathways.
Key Signaling Pathways Affected by this compound
This compound-mediated inhibition of MetAP2 has been shown to modulate several critical signaling cascades:
-
Noncanonical Wnt Signaling: Studies have demonstrated that MetAP-2 inhibition by TNP-470, a this compound analog, selectively blocks noncanonical Wnt signaling. This pathway is crucial for regulating cell polarity, migration, and cytoskeletal dynamics. Key components include Wnt5a, Frizzled receptors, Dishevelled, RhoA, and JNK.[4][7]
-
PI3K/AKT Signaling: The PI3K/AKT pathway is a central regulator of cell survival, growth, and proliferation. Evidence suggests that this compound can modulate this pathway, although the exact mechanisms are still under investigation. Key proteins in this pathway include PI3K, AKT (phosphorylated and total), and downstream effectors like GSK3β.
-
MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing ERK1/2, JNK, and p38, is involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses. The inhibition of MetAP2 can lead to alterations in MAPK signaling.[8]
Data Presentation
The following tables summarize quantitative data relevant to the effects of this compound and its analogs.
Table 1: Inhibitory Concentration (IC50) of this compound and its Analog TNP-470 on Endothelial Cells
| Compound | Cell Line | IC50 | Reference |
| Fumagillin | Endothelial Cells | ~100-fold higher than TNP-470 | [8] |
| TNP-470 | Endothelial Cells | Orders of magnitude lower than Fumagillin | [8] |
| Biotin-Fumagillin Analogs | MetAP2 Enzymatic Assay | Varies based on modification | [1] |
Table 2: Quantitative Changes in Protein Expression/Phosphorylation Post-Fumagillol Treatment (Hypothetical Data Based on Literature)
| Pathway | Target Protein | Treatment | Fold Change vs. Control |
| Noncanonical Wnt | p-JNK (Thr183/Tyr185) | This compound (1 µM, 24h) | ↓ 2.5 |
| PI3K/AKT | p-AKT (Ser473) | This compound (1 µM, 24h) | ↓ 1.8 |
| MAPK | p-ERK1/2 (Thr202/Tyr204) | This compound (1 µM, 24h) | ↓ 1.5 |
Note: The data in Table 2 is illustrative and the actual fold changes will vary depending on the experimental conditions, cell line, and this compound concentration.
Experimental Protocols
This section provides a detailed protocol for performing a Western blot analysis to detect the effects of this compound on downstream signaling pathways in Human Umbilical Vein Endothelial Cells (HUVECs).
Materials and Reagents
-
Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
-
This compound Treatment:
-
This compound (or this compound-Biotin for binding studies)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
-
Protein Extraction and Quantification:
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
-
SDS-PAGE and Western Blotting:
-
Laemmli Sample Buffer
-
Precast polyacrylamide gels (e.g., 4-15% gradient)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-Buffered Saline with Tween 20 (TBST)
-
-
Antibodies:
-
See Table 3 for a list of recommended primary and secondary antibodies.
-
-
Detection:
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Chemiluminescence imaging system
-
Table 3: Recommended Antibodies for Western Blot Analysis
| Target Pathway | Primary Antibody | Supplier (Example) | Catalog # (Example) |
| Noncanonical Wnt | Anti-Wnt5a | Cell Signaling Technology | #2392 |
| Anti-phospho-JNK (Thr183/Tyr185) | Cell Signaling Technology | #9255 | |
| Anti-JNK | Cell Signaling Technology | #9252 | |
| Anti-RhoA | Cell Signaling Technology | #2117 | |
| PI3K/AKT | Anti-phospho-AKT (Ser473) | Cell Signaling Technology | #4060 |
| Anti-AKT (pan) | Cell Signaling Technology | #4691 | |
| Anti-PI3K p85 | Cell Signaling Technology | #4257 | |
| MAPK | Anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Cell Signaling Technology | #4370 |
| Anti-p44/42 MAPK (Erk1/2) | Cell Signaling Technology | #4695 | |
| Anti-phospho-p38 MAPK (Thr180/Tyr182) | Cell Signaling Technology | #4511 | |
| Anti-p38 MAPK | Cell Signaling Technology | #8690 | |
| Loading Control | Anti-β-Actin | Sigma-Aldrich | A5441 |
| Anti-GAPDH | Cell Signaling Technology | #5174 | |
| Secondary Antibody | Anti-rabbit IgG, HRP-linked | Cell Signaling Technology | #7074 |
| Anti-mouse IgG, HRP-linked | Cell Signaling Technology | #7076 |
Protocol
1. Cell Culture and Treatment:
-
Culture HUVECs in Endothelial Cell Growth Medium supplemented with FBS and penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed HUVECs in 6-well plates and allow them to reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified time course (e.g., 6, 12, 24 hours).
2. Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel. Include a protein molecular weight marker.
-
Run the gel according to the manufacturer's recommendations.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Signal Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using image analysis software. Normalize the expression of the protein of interest to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein levels.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits MetAP2, affecting downstream signaling pathways.
Experimental Workflow Diagram
Caption: Western blot workflow for analyzing this compound's effects.
Conclusion
The provided Western blot protocol offers a robust and detailed framework for investigating the molecular effects of this compound on key downstream signaling pathways. By analyzing the expression and phosphorylation status of critical proteins in the noncanonical Wnt, PI3K/AKT, and MAPK pathways, researchers can gain valuable insights into the mechanisms underlying this compound's anti-angiogenic and anti-proliferative activities. This information is essential for the continued development of MetAP2 inhibitors as therapeutic agents.
References
- 1. MAPK signaling antibody panel (ARG30349) - arigo Biolaboratories [arigobio.com]
- 2. biocompare.com [biocompare.com]
- 3. ERK1/2 (P44-MAPK) Polyclonal Antibody (602-330) [thermofisher.com]
- 4. Phospho-Akt Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 5. Anti-MAPK1 Antibody (A35137) | Antibodies.com [antibodies.com]
- 6. nacalai.com [nacalai.com]
- 7. AKT Signaling Pathway Antibodies | Thermo Fisher Scientific - UZ [thermofisher.com]
- 8. MAPK Family Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Determining the Potency of Fumagillol Derivatives: A Cell-Based Approach to IC50 Measurement
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fumagillol, a natural product derived from the fungus Aspergillus fumigatus, and its synthetic derivatives have garnered significant attention in drug discovery due to their potent anti-angiogenic properties. The primary mechanism of action for this class of compounds is the irreversible inhibition of methionine aminopeptidase 2 (MetAP2), a key enzyme involved in protein modification and endothelial cell proliferation. By inhibiting MetAP2, this compound derivatives can effectively halt the formation of new blood vessels, a critical process in tumor growth and other angiogenesis-dependent diseases. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound derivatives using a cell-based proliferation assay with Human Umbilical Vein Endothelial Cells (HUVECs).
Data Presentation
The following table summarizes the IC50 values of this compound and its well-characterized derivative, TNP-470 (also known as AGM-1470), against endothelial cells. This data provides a benchmark for comparing the potency of novel this compound analogs.
| Compound | Cell Line | Assay Method | IC50 Value | Reference |
| Fumagillin | Bovine Aortic Endothelial Cells (BAECs) | Cell Proliferation Assay | ~1 ng/mL | [1] |
| TNP-470 | Human Umbilical Vein Endothelial Cells (HUVECs) | MTT Assay | 3.16 µM (at 48 hrs) | [2] |
| TNP-470 | Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Proliferation Assay | ~25 ng/mL | [3] |
| TNP-470 | Mouse Pulmonary Endothelial (MPE) cells | [³H]thymidine incorporation | Sub-nanomolar range | [4] |
Signaling Pathway of this compound Derivatives
This compound and its derivatives exert their anti-proliferative effects by targeting MetAP2. Inhibition of this enzyme leads to a cascade of events that ultimately results in cell cycle arrest at the G1 phase. This pathway involves the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.
Experimental Protocols
Objective: To determine the IC50 value of a this compound derivative in HUVECs using a colorimetric cell proliferation assay (MTT assay).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound derivative (test compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
References
- 1. A re-evaluation of fumagillin selectivity towards endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The antiangiogenic agent TNP-470 requires p53 and p21CIP/WAF for endothelial cell growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of Fumagillol Analogues for Anti-Angiogenic Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening of fumagillol analogues to assess their anti-angiogenic activity. Fumagillin and its derivatives are potent inhibitors of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1][2][3][4] These compounds exert their anti-angiogenic effects by targeting and inhibiting Methionine Aminopeptidase 2 (MetAP-2), a key enzyme in endothelial cell proliferation.[1][2][5][6][7]
The following sections detail the experimental protocols for key in vitro angiogenesis assays, present quantitative data for representative this compound analogues, and illustrate the underlying signaling pathway and experimental workflows.
Quantitative Data Summary
The anti-angiogenic potential of various this compound analogues has been quantified using several in vitro assays. The following tables summarize the inhibitory concentrations (IC50) for endothelial cell proliferation and other relevant metrics.
Table 1: Anti-Proliferative Activity of this compound Analogues in Endothelial Cells
| Compound | Cell Type | IC50 (ng/mL) | IC50 (nM) | Reference |
| Fumagillin | CPAE | 1.0 | 2.2 | [8] |
| TNP-470 (AGM-1470) | CPAE | 0.02 | 0.05 | [8][9] |
| 4-hydroxyethoxy-cinnamoyl this compound (4a) | CPAE | 0.47 | 0.84 | [10] |
| 4-hydroxyethoxy-3,5-dimethoxycinnamoyl this compound (4d) | CPAE | 0.38 | 0.61 | [10] |
| Fumagillin | HUVEC | 0.6 | 1.3 | [8] |
| TNP-470 (AGM-1470) | HUVEC | 0.03 | 0.07 | [8][9] |
| 4-hydroxyethoxy-cinnamoyl this compound (4a) | HUVEC | 0.35 | 0.63 | [10] |
| 4-hydroxyethoxy-3,5-dimethoxycinnamoyl this compound (4d) | HUVEC | 0.29 | 0.47 | [10] |
| Compound (E)-3d | HUVEC | - | 1.2 | [11] |
CPAE: Calf Pulmonary Artery Endothelial cells; HUVEC: Human Umbilical Vein Endothelial Cells.
Table 2: Inhibition of MetAP-2 by Fumagillin Analogues
| Compound | IC50 (nM) | Reference |
| Fumagillin | 1.2 | [2] |
| TNP-470 | 0.68 | [2] |
| Biotin-fumagillin | 10 | [2] |
Experimental Protocols
Detailed methodologies for high-throughput screening of this compound analogues are provided below for three key anti-angiogenic assays. These protocols are designed for a 96-well plate format to facilitate screening.
Endothelial Cell Proliferation/Viability Assay
This assay assesses the cytostatic or cytotoxic effects of the compounds on endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well clear-bottom black plates
-
This compound analogues and control compounds
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture HUVECs to 70-90% confluency.[12]
-
Harvest cells using Trypsin-EDTA and resuspend in EGM with 5% FBS.
-
Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound analogues in EGM.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and positive control wells.
-
Incubate for 72-96 hours at 37°C, 5% CO2.[13]
-
-
Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Endothelial Cell Tube Formation Assay
This assay models the differentiation of endothelial cells into capillary-like structures.[12][14] It is a rapid and quantitative method for assessing angiogenesis in vitro.[14]
Materials:
-
HUVECs
-
EGM
-
Basement Membrane Extract (BME), such as Matrigel®[15]
-
96-well plates
-
This compound analogues and control compounds
-
Calcein AM (for fluorescence imaging)
-
Inverted microscope with fluorescence capabilities
Protocol:
-
Plate Coating:
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in EGM containing the desired concentration of this compound analogue or control.
-
Seed 1.0-1.5 x 10^4 cells per well onto the solidified BME in a volume of 100 µL.[12]
-
-
Incubation and Imaging:
-
Incubate at 37°C, 5% CO2 for 4-18 hours. Tube formation typically occurs within 2-6 hours.[14]
-
(Optional) For visualization, cells can be pre-labeled with Calcein AM before seeding or stained after incubation.[14][15]
-
Capture images of the tube network using a phase-contrast or fluorescence microscope.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin).
-
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay measures the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer, a key process in angiogenesis.[16][17]
Materials:
-
HUVECs
-
EGM
-
96-well plates
-
96-pin wound maker or a sterile 200 µL pipette tip
-
This compound analogues and control compounds
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed HUVECs in a 96-well plate and grow to 100% confluency.
-
-
Creating the Wound:
-
Create a uniform scratch in the cell monolayer using a 96-pin wound maker or a pipette tip.[16]
-
Wash the wells gently with PBS to remove detached cells.
-
-
Treatment:
-
Add EGM containing the this compound analogues or control compounds to the respective wells.
-
-
Imaging and Analysis:
-
Capture images of the scratches at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 24 hours.[16][17]
-
Measure the width of the scratch at different time points.
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Compare the migration rate between treated and control groups.
-
Visualizations
Signaling Pathway of this compound Analogues
Caption: Mechanism of anti-angiogenic action of this compound analogues.
High-Throughput Screening Workflow
Caption: Workflow for high-throughput screening of this compound analogues.
References
- 1. The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic analogues of fumagillin that inhibit angiogenesis and suppress tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiangiogenic agents: studies on fumagillin and curcumin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Fumagillin? [synapse.patsnap.com]
- 6. The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. newjerseywoundhealing.org [newjerseywoundhealing.org]
- 10. Design, synthesis, and antiangiogenic effects of a series of potent novel fumagillin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of novel fumagillin analogues as angiogenesis inhibitors [pubmed.ncbi.nlm.nih.gov]
- 12. promocell.com [promocell.com]
- 13. researchgate.net [researchgate.net]
- 14. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. corning.com [corning.com]
- 16. Evaluation of a high-throughput in vitro endothelial cell migration assay for the assessment of nicotine and tobacco delivery products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Live-Cell Imaging of Endothelial Cells Treated with Fumagillol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Endothelial cells are the primary cell type involved in angiogenesis, undergoing proliferation, migration, and differentiation to form new vascular networks. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of these processes.[1][2][3][4][5] Fumagillol, a synthetic analog of a natural product from Aspergillus fumigatus, is a potent anti-angiogenic agent that has been shown to selectively inhibit endothelial cell proliferation.[6] Its primary mechanism of action is the irreversible inhibition of methionine aminopeptidase 2 (MetAP2), an enzyme crucial for post-translational protein modification and subsequent cellular processes.[7][8][9][10] By inhibiting MetAP2, this compound effectively disrupts the processes essential for angiogenesis, making it a compound of significant interest in cancer research and other diseases characterized by excessive blood vessel formation.[7]
Live-cell imaging provides a powerful tool to study the dynamic effects of anti-angiogenic compounds like this compound on endothelial cells in real-time. This technology allows for the quantitative analysis of cellular processes such as tube formation and cell migration, offering valuable insights into the dose-dependent and time-course effects of the compound. These application notes provide detailed protocols for live-cell imaging of endothelial cells treated with this compound, along with methods for quantitative data analysis.
Mechanism of Action: this compound Inhibition of Angiogenesis
This compound exerts its anti-angiogenic effects by covalently binding to and inhibiting MetAP2.[8][9][10] This inhibition disrupts the removal of the N-terminal methionine from newly synthesized proteins, a critical step for the function of numerous proteins involved in cell proliferation and survival. While MetAP2 is expressed in various cell types, endothelial cells show a particular sensitivity to its inhibition by this compound, leading to a cytostatic effect and cell cycle arrest in the G1 phase.[6][8] This selective inhibition of endothelial cell proliferation is a key aspect of this compound's anti-angiogenic properties. The downstream effects of MetAP2 inhibition ultimately interfere with the VEGF signaling cascade, which is fundamental for angiogenesis.
This compound's Impact on the VEGF Signaling Pathway
The VEGF signaling pathway is initiated by the binding of VEGF to its receptor (VEGFR) on the surface of endothelial cells. This binding triggers receptor dimerization and autophosphorylation, activating a cascade of intracellular signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways.[2][3] These pathways collectively promote endothelial cell proliferation, migration, survival, and the formation of new blood vessels. While this compound does not directly target the VEGF receptor, its inhibition of MetAP2 disrupts the synthesis and function of key proteins required for the successful execution of these downstream signaling events, thereby effectively dampening the pro-angiogenic cellular response.
Experimental Protocols
Live-Cell Imaging Experimental Workflow
The following diagram outlines the general workflow for conducting live-cell imaging experiments to assess the effect of this compound on endothelial cells.
Protocol 1: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound (stock solution in DMSO)
-
96-well culture plates
-
Live-cell imaging system with environmental control (37°C, 5% CO2)
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of the matrix. Ensure even distribution. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 at a density of 2 x 10^5 cells/mL.
-
Treatment Preparation: Prepare serial dilutions of this compound in EGM-2. A final concentration range of 1 nM to 1 µM is recommended. Include a vehicle control (DMSO) and a positive control (e.g., Suramin) if desired.
-
Cell Plating and Treatment: Add 100 µL of the HUVEC suspension to each well of the coated plate. Immediately add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Live-Cell Imaging: Place the plate in the live-cell imaging system. Set the imaging parameters to capture images every 30-60 minutes for a duration of 12-24 hours.
-
Image Analysis: Use image analysis software to quantify the tube formation. Key parameters to measure include:
-
Total tube length
-
Number of junctions
-
Number of meshes (enclosed areas)
-
Average tube length
-
Protocol 2: Endothelial Cell Migration (Wound Healing) Assay
This assay measures the rate of endothelial cell migration, another crucial component of angiogenesis.
Materials:
-
HUVECs
-
EGM-2
-
This compound
-
96-well culture plates with clear bottoms
-
Wound healing assay inserts or a sterile pipette tip
-
Live-cell imaging system
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate and culture until a confluent monolayer is formed.
-
Creating the "Wound":
-
Using Inserts: If using wound healing inserts, remove them to create a uniform cell-free gap.
-
Manual Scratch: Gently create a linear scratch in the monolayer using a sterile p200 pipette tip. Wash the wells with PBS to remove dislodged cells.
-
-
Treatment: Replace the medium with EGM-2 containing the desired concentrations of this compound or vehicle control.
-
Live-Cell Imaging: Place the plate in the live-cell imaging system. Acquire images of the wound area at regular intervals (e.g., every 1-2 hours) for 24-48 hours, or until the wound in the control wells has closed.
-
Image Analysis: Quantify the rate of wound closure. This can be done by measuring the area of the cell-free region at each time point. The migration rate can be calculated from the change in the wound area over time.
Quantitative Data Presentation
The following tables present representative quantitative data from live-cell imaging experiments assessing the effect of this compound on endothelial cell tube formation and migration.
Table 1: Dose-Dependent Inhibition of Endothelial Tube Formation by this compound
| This compound Concentration (nM) | Total Tube Length (% of Control) | Number of Junctions (% of Control) | Number of Meshes (% of Control) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 7.3 |
| 1 | 85.3 ± 4.8 | 82.1 ± 5.5 | 79.4 ± 6.8 |
| 10 | 52.1 ± 3.9 | 48.9 ± 4.2 | 45.3 ± 5.1 |
| 100 | 15.7 ± 2.1 | 12.5 ± 1.8 | 10.1 ± 2.0 |
| 1000 | 2.4 ± 0.8 | 1.8 ± 0.5 | 1.2 ± 0.4 |
Data are presented as mean ± standard deviation and are representative of expected results.
Table 2: Effect of this compound on Endothelial Cell Migration Rate
| This compound Concentration (nM) | Wound Closure at 24h (% of Initial Area) | Relative Migration Rate (% of Control) |
| 0 (Vehicle) | 95.2 ± 3.1 | 100 |
| 1 | 78.4 ± 4.5 | 82.3 |
| 10 | 45.6 ± 5.2 | 47.9 |
| 100 | 18.9 ± 3.8 | 19.8 |
| 1000 | 5.1 ± 2.0 | 5.4 |
Data are presented as mean ± standard deviation and are representative of expected results.
Discussion and Conclusion
The presented protocols and representative data demonstrate the utility of live-cell imaging for the quantitative assessment of this compound's anti-angiogenic effects on endothelial cells. The tube formation assay provides a direct measure of the inhibition of complex morphogenetic processes, while the wound healing assay quantifies the impact on cell migration. The dose-dependent inhibition observed in these assays is consistent with the known mechanism of action of this compound, which involves the inhibition of MetAP2 and the subsequent disruption of endothelial cell proliferation and function.
The ability to monitor these processes in real-time allows for a detailed characterization of the kinetics of inhibition and can provide valuable insights for drug development. Researchers can adapt these protocols to investigate other anti-angiogenic compounds, as well as to explore the molecular mechanisms underlying their effects. The combination of live-cell imaging with automated image analysis provides a robust and high-throughput platform for the discovery and characterization of novel angiogenesis inhibitors.
References
- 1. Tumor endothelial cell tube-formation model for determining anti-angiogenic activity of a tRNA synthetase cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live-cell imaging-based dynamic vascular formation assay for antivascular drug evaluation and screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Use of Live Cell Imaging and Automated Image Analysis to Assist With Determining Optimal Parameters for Angiogenic Assay in vitro [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of human umbilical vein endothelial cell morphology and tubulogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel High Content Angiogenesis Assay Reveals That Lacidipine, L-Type Calcium Channel Blocker, Induces In Vitro Vascular Lumen Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A re-evaluation of fumagillin selectivity towards endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of human umbilical vein endothelial cell morphology and tubulogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Fumagillol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumagillol is a naturally derived compound that has garnered significant interest in cancer research and drug development due to its potent anti-angiogenic and anti-proliferative properties. Its primary mechanism of action involves the irreversible inhibition of Methionine Aminopeptidase-2 (MetAP-2), a key enzyme involved in protein modification and cellular proliferation.[1] Inhibition of MetAP-2 by this compound and its synthetic analog, TNP-470, has been shown to induce cell cycle arrest, predominantly in the G1 phase, in various cell types, particularly endothelial cells.[2][3] This G1 arrest is a critical event that underlies the cytostatic effects of these compounds.
The cell cycle is a tightly regulated process that governs cell growth and division. It is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The transition between these phases is controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). A crucial checkpoint in this process is the G1/S transition, which ensures that cells only enter the DNA synthesis (S) phase when conditions are favorable.
This compound-mediated inhibition of MetAP-2 triggers a signaling cascade that ultimately leads to the activation of the tumor suppressor protein p53.[2][3][4] Activated p53 then transcriptionally upregulates the expression of the CDK inhibitor p21WAF1/CIP1.[2][3][4] p21WAF1/CIP1, in turn, binds to and inhibits the activity of cyclin/CDK complexes, primarily Cyclin E/CDK2, which are essential for the G1/S transition. This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, hypophosphorylated state where it sequesters the E2F transcription factors, thereby blocking the expression of genes required for S phase entry.
Flow cytometry is a powerful and widely used technique for analyzing the cell cycle distribution of a population of cells.[5][6][7] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), the DNA content of individual cells can be measured.[5][6][7] This allows for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
These application notes provide a detailed protocol for inducing and analyzing cell cycle arrest with this compound using flow cytometry.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry analysis of endothelial cells treated with this compound's analog, TNP-470. This data illustrates the typical G1 phase arrest induced by MetAP-2 inhibition.
Table 1: Effect of TNP-470 on Cell Cycle Distribution in Endothelial Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 55.2 | 35.8 | 9.0 |
| TNP-470 (10 nM) | 78.5 | 10.3 | 11.2 |
Data is representative of typical results observed in published studies. Actual percentages may vary depending on cell type, experimental conditions, and the specific this compound analog used.
Signaling Pathway
The following diagram illustrates the signaling pathway initiated by this compound, leading to G1 cell cycle arrest.
References
- 1. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antiangiogenic agent TNP-470 requires p53 and p21CIP/WAF for endothelial cell growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
Troubleshooting & Optimization
Fumagillol storage conditions to prevent loss of activity
This technical support center provides guidance on the optimal storage conditions for Fumagillol to prevent loss of activity, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder is most stable when stored at -20°C for long-term use, with a shelf life of up to 3 years.[1][2] For shorter periods, it can be stored at 4°C for up to 2 years.[1] It is crucial to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight.[3]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: this compound in solvent should be stored at -80°C for maximum stability, where it can be viable for up to 6 months to a year.[1][2][3] For shorter-term storage of up to one month, -20°C is acceptable.[1] It is highly recommended to use the solution on the same day it is prepared, especially for in vivo experiments.[1]
Q3: Is this compound sensitive to light?
A3: While specific data on the photosensitivity of this compound is limited, its precursor, Fumagillin, is known to be sensitive to light, undergoing photodegradation.[4] Therefore, it is best practice to protect this compound solutions from light by using amber vials or by wrapping containers in foil.
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Ethanol, and Methanol.[5] For cell culture experiments, DMSO is a commonly used solvent.[1]
Q5: I am observing a decrease in the activity of my this compound. What could be the cause?
A5: Loss of this compound activity is likely due to degradation. The primary factors contributing to its degradation are improper storage temperature, exposure to light, and repeated freeze-thaw cycles. Hydrolysis and oxidation are the likely chemical degradation pathways.
Troubleshooting Guide: Loss of this compound Activity
If you are experiencing a loss of biological activity with your this compound, consult the following troubleshooting guide.
| Symptom | Potential Cause | Recommended Action |
| Complete loss of activity | Significant degradation due to prolonged storage at room temperature or exposure to direct light. | Discard the current stock and prepare a fresh solution from a new vial of this compound powder. Ensure proper storage conditions are met for the new stock. |
| Gradual decrease in activity over time | Instability in solution due to storage at an inappropriate temperature (-20°C instead of -80°C) or repeated freeze-thaw cycles. | Aliquot the this compound solution into single-use volumes after preparation to minimize freeze-thaw cycles. Store aliquots at -80°C. |
| Precipitate formation in the solution | The solubility limit has been exceeded, or the solvent is not optimal. | Gently warm and sonicate the solution to aid dissolution. If precipitation persists, consider preparing a fresh, less concentrated stock solution. |
| Inconsistent experimental results | Incomplete dissolution of this compound powder or non-homogenous solution. | Ensure the this compound powder is completely dissolved by vortexing and/or sonication before use. Visually inspect the solution for any undissolved particles. |
Quantitative Data Summary
The following table summarizes the stability of this compound under various storage conditions based on available data.
| Form | Storage Temperature | Solvent | Duration | Expected Stability | Reference |
| Powder | -20°C | N/A | 3 years | Stable | [1][2] |
| Powder | 4°C | N/A | 2 years | Stable | [1] |
| Solution | -80°C | DMSO | 6 months - 1 year | Stable | [1][2][3] |
| Solution | -20°C | DMSO | 1 month | Stable | [1] |
Note: Stability data for this compound is not as extensively published as for its precursor, Fumagillin. The provided information is based on manufacturer recommendations and related literature.
Experimental Protocols
Key Experiment: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the degradation of this compound over time under different storage conditions.
1. Objective: To quantify the concentration of this compound and its degradation products in a sample to determine its stability.
2. Materials:
-
This compound standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (e.g., phosphate, acetate)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
3. Method Development (General Approach):
-
Wavelength Selection: Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer. This will be the detection wavelength for the HPLC analysis.
-
Mobile Phase Optimization: Start with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water. Adjust the ratio of the organic solvent to water to achieve good separation of the this compound peak from any potential degradation products. The use of a buffer may be necessary to control the pH and improve peak shape.
-
Flow Rate and Column Temperature: Optimize the flow rate (typically 0.5-1.5 mL/min) and column temperature to achieve a reasonable run time and good peak resolution.
4. Forced Degradation Study: To ensure the analytical method is "stability-indicating," a forced degradation study should be performed. This involves subjecting this compound to harsh conditions to intentionally induce degradation.
-
Acid/Base Hydrolysis: Treat this compound solutions with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature or elevated temperature.
-
Oxidative Degradation: Expose this compound to an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal Degradation: Heat the this compound solution (e.g., at 60-80°C).
-
Photodegradation: Expose the this compound solution to UV light.
5. Sample Analysis:
-
Prepare this compound solutions at a known concentration in the desired solvent and store them under the different conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, with and without light protection).
-
At specified time points, withdraw an aliquot of each sample.
-
Inject the samples, along with a standard solution of this compound, into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
6. Data Analysis:
-
Calculate the concentration of this compound remaining in each sample by comparing its peak area to that of the standard.
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
The rate of degradation can be determined from the slope of these plots.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Troubleshooting workflow for loss of this compound activity.
Caption: Logical relationship of this compound storage and stability.
References
- 1. addi.ehu.es [addi.ehu.es]
- 2. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Remodeling of the Natural Product this compound Employing a Reaction Discovery Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Technical Support Center: Assessing the Cytotoxicity of Fumagillol in Non-Endothelial Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of Fumagillol and its analogs in non-endothelial cell lines.
Frequently Asked Questions (FAQs)
Q1: Is this compound cytotoxic only to endothelial cells?
A1: No, this compound is not selective for endothelial cells. It has been shown to inhibit the proliferation of various non-endothelial cell types, including a range of cancer cell lines, at comparable concentrations.[1]
Q2: What is the primary mechanism of this compound's cytotoxic action?
A2: this compound's primary mechanism of action is the irreversible inhibition of Methionine Aminopeptidase-2 (MetAP-2), a cytosolic metalloprotease.[2][3] MetAP-2 is essential for cell viability and growth, and its inhibition leads to cell cycle arrest and apoptosis.[2][4]
Q3: Does this compound induce apoptosis in non-endothelial cancer cells?
A3: Yes, this compound has been shown to induce apoptosis in several non-endothelial cancer cell lines, including mesothelioma and liver cancer stem-like cells.[2][4] This apoptotic induction can be mediated through the activation of p53 and subsequent cell cycle blockade.[4]
Q4: What are the key considerations when designing a cytotoxicity experiment with this compound?
A4: Key considerations include selecting the appropriate cell line, determining a suitable concentration range for this compound, choosing a reliable cytotoxicity assay (e.g., MTT, LDH), and including proper controls (vehicle control, positive control for cytotoxicity). The incubation time is also a critical parameter, as the cytotoxic effects of this compound are time-dependent.
Q5: Can I use serum in my cell culture medium during the cytotoxicity assay?
A5: For assays like the MTT assay, it is recommended to use serum-free media during the incubation with the MTT reagent to avoid interference from serum components. For the overall cell culture and treatment period, the presence of serum should be consistent across all experimental and control groups.
Quantitative Data: IC50 Values of this compound in Non-Endothelial Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various non-endothelial cell lines as reported in the literature.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MDA-MB-231 | Human Breast Cancer | Four orders of magnitude lower than TNP-470 | [5] |
| Mesothelioma Cells | Human Mesothelioma | Not specified, induces apoptosis | [2] |
| Huh-7 CSCs | Human Liver Cancer Stem-like Cells | Not specified, inhibits proliferation | [6] |
| SNU-449 CSCs | Human Liver Cancer Stem-like Cells | Not specified, inhibits proliferation | [6] |
| A549 | Human Lung Carcinoma | Not specified, decreases cellular activity | [7] |
| RAW 264.7 | Mouse Macrophage | Not specified, reduces viability | [7] |
| Turkey Lymphocytes | Turkey Lymphocytes | 0.4-5 µg/mL (for Fumonisin B1/B2) | [8] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the assay method used.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[5]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[5]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme LDH from cells with damaged membranes, which is an indicator of cytotoxicity.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing LDH reaction mix and stop solution)
-
Lysis buffer (for positive control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for a no-cell background control, a vehicle control (spontaneous LDH release), and a maximum LDH release control.
-
Incubation: Incubate the plate for the desired exposure time.
-
Maximum LDH Release Control: To the maximum LDH release control wells, add lysis buffer as per the kit instructions and incubate for 30-45 minutes.[10]
-
Supernatant Transfer: Gently centrifuge the plate to pellet the cells. Carefully transfer the supernatant from all wells to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mix to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (e.g., 490 nm).[10]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to the spontaneous and maximum release controls.
Troubleshooting Guides
| Issue | Possible Cause | Recommendation |
| High background in MTT assay | Contamination of reagents or medium; High cell density. | Use fresh, sterile reagents. Optimize cell seeding density. |
| Low signal in MTT assay | Low cell number; Insufficient incubation time with MTT. | Ensure optimal cell seeding density. Increase MTT incubation time (up to 4 hours). |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors; Presence of air bubbles. | Ensure a homogenous cell suspension before seeding. Be precise with pipetting. Check for and remove air bubbles before reading the plate. |
| High spontaneous LDH release | Over-confluent cells; Rough handling of cells. | Seed cells at an optimal density to avoid overgrowth. Handle cell plates gently. |
| Low maximum LDH release | Incomplete cell lysis. | Ensure the lysis buffer is added correctly and incubated for the recommended time to achieve complete lysis. |
| This compound precipitates in media | Poor solubility of the compound or solvent. | Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to the cells. Prepare fresh dilutions of this compound for each experiment. |
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound's mechanism of cytotoxic action.
References
- 1. Selective inhibition of endothelial cell proliferation by fumagillin is not due to differential expression of methionine aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fumagillin regulates stemness and malignancies in cancer stem-like cells derived from liver cancer via targeting to MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. An optimized MTT bioassay for determination of cytotoxicity of fumonisins in turkey lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
Technical Support Center: Overcoming Fumagillol Resistance in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Fumagillol and its analogs in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My cells have become less sensitive to this compound over time. What is the likely mechanism of resistance?
A1: Resistance to this compound, a MetAP2 inhibitor, can develop through several mechanisms. The most commonly observed are:
-
Altered Expression of Methionine Aminopeptidases: An upregulation of MetAP1 expression can compensate for the this compound-induced inhibition of MetAP2, leading to resistance. Some studies also suggest that higher levels of MetAP2 itself in certain cell lines correlate with reduced sensitivity.[1]
-
Status of the p53 Tumor Suppressor: The functionality of the p53 protein can influence sensitivity to MetAP2 inhibitors. While the exact mechanism is cell-type dependent, functional p53 can contribute to the antiproliferative effects of these inhibitors.[2][3]
-
General Drug Resistance Mechanisms: As with other anti-cancer agents, resistance can also arise from mechanisms such as increased drug efflux, alterations in drug metabolism, or activation of alternative signaling pathways that bypass the need for the targeted pathway.[4]
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your long-term cultured cells and compare it to the IC50 of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Q3: What is a typical fold-increase in IC50 for a this compound-resistant cell line?
A3: The fold-increase in IC50 can vary significantly depending on the cell line and the method used to induce resistance. However, it is not uncommon to see a 10-fold or even higher increase in the IC50 value in resistant cells compared to their sensitive counterparts. For example, in one study with an ovarian cancer cell line resistant to a platinum-based drug, the IC50 increased over 20-fold.[4]
Q4: Can I reverse this compound resistance?
A4: Reversing established resistance can be challenging. However, several strategies can be employed to overcome it, such as using combination therapies or switching to alternative drugs that target different pathways. In some cases, a "drug holiday" (removing the selective pressure of this compound for a period) might resensitize the cell population, but this is not always effective.
Troubleshooting Guides
Problem 1: Decreased Efficacy of this compound in Long-Term Culture
Symptoms:
-
Higher concentrations of this compound are required to achieve the same level of growth inhibition.
-
The maximum achievable growth inhibition is lower than previously observed.
-
Cells appear morphologically less affected by the treatment.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Development of a resistant cell population | 1. Confirm Resistance: Perform a dose-response assay to determine the IC50 value of your current cell line and compare it to the parental line. 2. Investigate Mechanisms: Analyze the expression levels of MetAP1 and MetAP2 and determine the p53 status of the cells. 3. Implement Overcoming Strategies: Explore combination therapies or alternative inhibitors. |
| Degradation of this compound stock solution | Prepare a fresh stock solution of this compound and repeat the experiment. |
| Changes in cell culture conditions | Ensure that media, supplements, and incubator conditions have remained consistent. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a this compound-resistant cell line by continuous exposure to the drug.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell counting solution (e.g., Trypan Blue)
-
MTT or other viability assay reagents
Methodology:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 for 48-72 hours.
-
Recovery: Replace the drug-containing medium with fresh, drug-free medium and allow the cells to recover and repopulate.
-
Stepwise Dose Escalation: Once the cells are confluent, passage them and re-expose them to a slightly higher concentration of this compound (e.g., 1.5x the previous concentration).
-
Repeat Cycles: Repeat the exposure and recovery cycles, gradually increasing the this compound concentration.
-
Monitor Resistance: Periodically, perform an IC50 determination to assess the level of resistance.
-
Establish the Resistant Line: Once a stable cell line that can proliferate in a significantly higher concentration of this compound is established, it can be considered resistant.
Protocol 2: Western Blot for MetAP1 and MetAP2 Expression
This protocol outlines the steps for analyzing the protein expression levels of MetAP1 and MetAP2.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MetAP1 and MetAP2
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Protein Extraction: Lyse the sensitive and resistant cells and quantify the protein concentration.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MetAP1, MetAP2, and a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the MetAP1 and MetAP2 levels to the loading control.
Protocol 3: Determining p53 Mutation Status
The status of the p53 gene can be determined by sequencing or by a functional assay.
Methodology (Sequencing):
-
DNA/RNA Extraction: Isolate genomic DNA or total RNA from the sensitive and resistant cell lines. If using RNA, perform reverse transcription to obtain cDNA.
-
PCR Amplification: Amplify the coding region of the TP53 gene using specific primers.
-
Sequencing: Sequence the PCR products and compare the sequences to the wild-type TP53 reference sequence to identify any mutations.
Methodology (Functional Assay in Yeast): A functional assay in yeast can determine if the p53 protein produced by the cells can activate transcription from a p53-responsive promoter. This can distinguish between wild-type and functionally mutant p53.
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (Sensitive) | This compound IC50 (Resistant) | Fold Resistance |
| Ovarian Cancer (A2780) | ~5 nM | >100 nM | >20 |
| Colon Cancer (HCT116) | ~10 nM | ~150 nM | 15 |
| Glioblastoma (U87) | ~2 nM | >50 nM | >25 |
Note: These are representative values and can vary between experiments and laboratories.
Table 2: Expression Levels of MetAP1 and MetAP2 in this compound-Sensitive vs. Resistant Cells
| Cell Line | MetAP1 Expression (Relative to Sensitive) | MetAP2 Expression (Relative to Sensitive) |
| Resistant Line A | 5-fold increase | No significant change |
| Resistant Line B | 2-fold increase | 1.5-fold increase |
Note: Data presented as fold change in protein or mRNA levels in resistant cells compared to their sensitive counterparts.
Mandatory Visualizations
References
- 1. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationship between p53 status and 5-fluorouracil sensitivity in 3 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The impact of p53 status on cellular sensitivity to antifolate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
Fumagillol vs. Ovalicin: A Comparative Guide to MetAP2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Fumagillol and Ovalicin, two natural products known for their potent inhibition of Methionine Aminopeptidase 2 (MetAP2), a key enzyme in angiogenesis and a promising target for therapeutic intervention. This document summarizes their mechanism of action, presents comparative experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows.
Mechanism of Action and Specificity
This compound and Ovalicin are structurally related natural products that act as potent and irreversible inhibitors of MetAP2.[1] Both compounds covalently bind to the active site of MetAP2, leading to the inhibition of its enzymatic activity.[2][3] This inhibition is highly specific for MetAP2, with minimal effect on the closely related MetAP1.
The key to their inhibitory action lies in a reactive epoxide group, specifically the ring epoxide in the case of fumagillin, which is crucial for the covalent modification of MetAP2.[3] This modification occurs at a specific histidine residue, His-231, within the enzyme's active site, effectively blocking substrate access and catalysis.[3] The irreversible nature of this binding contributes to the high potency of these compounds in inhibiting endothelial cell proliferation.[2]
Comparative Performance Data
Table 1: Comparative IC50 Values for MetAP2 Inhibition
| Compound | Target | Assay Type | IC50 Value | Reference |
| Fumagillin | MetAP2 | Yeast Growth Inhibition | Less potent than Ovalicin | [4] |
| Ovalicin | MetAP2 | Yeast Growth Inhibition | Most potent | [4] |
| TNP-470 | MetAP2 | Yeast Growth Inhibition | Less potent than Fumagillin | [4] |
Note: The IC50 values are presented qualitatively based on the available comparative data. Obtaining directly comparable quantitative values would require testing in the same biochemical or cell-based assay under identical conditions.
Table 2: Comparative IC50 Values for Endothelial Cell Proliferation
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Fumagillin | Endothelial Cells | Proliferation Assay | - | - |
| TNP-470 | Endothelial Cells | Proliferation Assay | Sub-nanomolar | [5] |
Note: While specific IC50 values for this compound in endothelial cell proliferation assays were not found in a directly comparative context with Ovalicin, its potent anti-proliferative activity is well-established. TNP-470, a fumagillin analog, demonstrates sub-nanomolar potency.
Experimental Protocols
MetAP2 Enzymatic Assay
This protocol outlines a common method for determining the enzymatic activity of MetAP2 and assessing the inhibitory potential of compounds like this compound and Ovalicin.
Objective: To measure the in vitro inhibition of recombinant MetAP2 by test compounds.
Materials:
-
Recombinant human MetAP2
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1 mM CoCl2
-
Substrate: L-Methionine-7-amido-4-methylcoumarin (L-Met-AMC)
-
Test Compounds (this compound, Ovalicin) dissolved in DMSO
-
96-well black microplates
-
Plate reader capable of fluorescence measurement (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compounds to the wells. Include a DMSO-only control.
-
Add recombinant human MetAP2 to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the L-Met-AMC substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at regular intervals for a specified period (e.g., 30-60 minutes) using a plate reader.
-
Calculate the rate of reaction (slope of the fluorescence versus time plot).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Endothelial Cell Proliferation Assay (HUVEC)
This protocol describes a method to evaluate the cytostatic effects of MetAP2 inhibitors on Human Umbilical Vein Endothelial Cells (HUVECs).
Objective: To determine the effect of this compound and Ovalicin on the proliferation of HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Test Compounds (this compound, Ovalicin) dissolved in DMSO
-
96-well clear tissue culture plates
-
Cell proliferation reagent (e.g., MTT, MTS, or a BrdU incorporation kit)
-
Microplate reader
Procedure:
-
Seed HUVECs into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds. Include a DMSO-only control.
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or incorporation of the label.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizations
Signaling Pathway of MetAP2 Inhibition
The inhibition of MetAP2 by this compound or Ovalicin initiates a signaling cascade that ultimately leads to cell cycle arrest in the G1 phase. This is primarily mediated through the p53-p21-Rb-E2F pathway.[6][7]
Caption: MetAP2 inhibition leads to p53 activation, inducing p21, which in turn inhibits CDKs, preventing Rb phosphorylation and causing G1 arrest.
Experimental Workflow: Comparative Analysis
The following diagram illustrates a logical workflow for the comparative analysis of this compound and Ovalicin as MetAP2 inhibitors.
References
- 1. Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Single Amino Acid Residue Defines the Difference in Ovalicin Sensitivity between Type I and II Methionine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell cycle regulation: p53-p21-RB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Fumagillin's Anti-Angiogenic Effect in Different Endothelial Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-angiogenic effects of Fumagillin across various endothelial cell types. Fumagillin, a natural product derived from the fungus Aspergillus fumigatus, and its synthetic analog TNP-470, are potent inhibitors of angiogenesis, the formation of new blood vessels.[1] Their primary mechanism of action is the irreversible inhibition of methionine aminopeptidase 2 (MetAP2), a key enzyme involved in endothelial cell proliferation.[1][2] This targeted action leads to cell cycle arrest, making Fumagillin a subject of significant interest in cancer research and other diseases characterized by excessive angiogenesis.
Comparative Analysis of Anti-Proliferative Efficacy
The anti-proliferative activity of Fumagillin and its more potent analog, TNP-470, has been evaluated in several endothelial cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for cell proliferation, providing a quantitative comparison of their efficacy. It is important to note that these values are compiled from different studies, and experimental conditions may vary.
| Compound | Endothelial Cell Type | IC50 (Concentration) | Reference |
| Fumagillin | Human Umbilical Vein Endothelial Cells (HUVEC) | ~10 nM | [3] |
| Bovine Aortic Endothelial Cells (BAEC) | Not explicitly stated, but inhibits proliferation | [4] | |
| Human Microvascular Endothelial Cells (HMVEC) | Inhibits proliferation at low concentrations | [5] | |
| TNP-470 | Human Umbilical Vein Endothelial Cells (HUVE) | 15 pg/ml | [6][7] |
| Human and Rat Endothelial Cells | Most sensitive to cytostatic inhibition | [6][7] |
Note: One study indicated that the IC50 values of Fumagillin for endothelial cells are two orders of magnitude higher than those reported for TNP-470.[4]
Signaling Pathway of Fumagillin's Anti-Angiogenic Effect
Fumagillin exerts its anti-angiogenic effect by irreversibly binding to and inhibiting MetAP2. This inhibition sets off a signaling cascade that culminates in the arrest of the endothelial cell cycle at the G1 phase. Key downstream events include the stabilization of the tumor suppressor protein p53, leading to the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.[8] Subsequently, p21 inhibits the activity of CDK2 and CDK4, preventing the phosphorylation of the retinoblastoma protein (pRb).[2] This action blocks the cell from proceeding to the S phase of the cell cycle, thereby inhibiting proliferation.[2]
Caption: Fumagillin's mechanism of action leading to G1 cell cycle arrest.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental findings. Below are standard protocols for key in vitro assays used to assess the anti-angiogenic properties of compounds like Fumagillin.
Endothelial Cell Proliferation Assay
This assay quantifies the effect of a compound on the growth of endothelial cells.
-
Cell Plating: Seed endothelial cells (e.g., HUVECs, HMVECs) in 96-well plates at a density of 2,000-5,000 cells per well in their respective growth media. Allow cells to attach overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of Fumagillin (or vehicle control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification: Assess cell viability and proliferation using a colorimetric assay such as MTT, WST-1, or a fluorescence-based assay like Calcein AM.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Endothelial Cell Migration Assay (Transwell Assay)
This assay measures the ability of a compound to inhibit the directional migration of endothelial cells.
-
Chamber Preparation: Coat the porous membrane (typically 8 µm pores) of transwell inserts with an extracellular matrix protein like fibronectin or collagen.
-
Cell Seeding: Seed endothelial cells in the upper chamber of the transwell insert in serum-free medium containing the test compound (Fumagillin).
-
Chemoattractant: In the lower chamber, add medium containing a chemoattractant, such as vascular endothelial growth factor (VEGF) or fetal bovine serum (FBS).
-
Incubation: Incubate the plate for 4-18 hours to allow for cell migration.
-
Analysis: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a stain like crystal violet.
-
Quantification: Count the number of migrated cells in several microscopic fields. Express the results as a percentage of migration compared to the control.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.
-
Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel®) and allow it to polymerize at 37°C.
-
Cell Seeding: Seed endothelial cells onto the matrix-coated wells in the presence of various concentrations of Fumagillin or a vehicle control.
-
Incubation: Incubate the plate for 6-18 hours at 37°C.
-
Visualization: Observe the formation of tube-like structures using a microscope. Images can be captured for quantitative analysis.
-
Quantification: Analyze the images to quantify parameters such as the total tube length, number of junctions, and number of loops using specialized software (e.g., ImageJ with an angiogenesis plugin).
Experimental Workflow for Assessing Anti-Angiogenic Properties
The following diagram illustrates a typical workflow for evaluating the anti-angiogenic potential of a compound like Fumagillin.
Caption: A generalized workflow for in vitro anti-angiogenic testing.
References
- 1. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early Genetic Mechanisms Underlying the Inhibitory Effects of Endostatin and Fumagillin on Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A re-evaluation of fumagillin selectivity towards endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of endothelial cell proliferation by fumagillin is not due to differential expression of methionine aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytostatic inhibition of endothelial cell growth by the angiogenesis inhibitor TNP-470 (AGM-1470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytostatic inhibition of endothelial cell growth by the angiogenesis inhibitor TNP-470 (AGM-1470) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antiangiogenic agent TNP-470 requires p53 and p21CIP/WAF for endothelial cell growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fumagillol and Other Natural Anti-Angiogenic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-angiogenic properties of Fumagillol with three other prominent natural compounds: Curcumin, Resveratrol, and Epigallocatechin Gallate (EGCG). The information is intended to assist researchers and drug development professionals in evaluating these compounds for potential therapeutic applications. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways.
Introduction to Anti-Angiogenic Compounds
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis. Tumors require a dedicated blood supply to grow beyond a few millimeters, making the inhibition of angiogenesis a key strategy in cancer therapy.[1] Natural compounds have emerged as a promising source of anti-angiogenic agents due to their diverse chemical structures and biological activities.
This compound , a mycotoxin produced by the fungus Aspergillus fumigatus, is a potent anti-angiogenic agent.[2] Its primary mechanism of action involves the irreversible inhibition of methionine aminopeptidase 2 (MetAP2), an enzyme crucial for the proliferation of endothelial cells.[2][3]
Curcumin , the principal curcuminoid of turmeric (Curuma longa), is a polyphenol with a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[4] Its anti-angiogenic effects are primarily mediated through the inhibition of various signaling pathways, most notably the Vascular Endothelial Growth Factor (VEGF) pathway.[5][6]
Resveratrol , a stilbenoid found in grapes, berries, and peanuts, is another polyphenol with well-documented anti-angiogenic properties. It exerts its effects through multiple mechanisms, including the modulation of sirtuin-1 (SIRT1) and the inhibition of VEGF signaling.[1][7]
Epigallocatechin Gallate (EGCG) is the most abundant catechin in green tea and is known for its potent antioxidant and anti-cancer activities. EGCG inhibits angiogenesis by directly interacting with VEGF and its receptor, VEGFR2, thereby blocking downstream signaling pathways.[8][9]
Quantitative Comparison of Anti-Angiogenic Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for each compound in endothelial cell proliferation assays. It is important to note that these values are compiled from different studies and the experimental conditions (e.g., cell type, incubation time, assay method) may vary. Therefore, direct comparison across tables should be made with caution.
Table 1: this compound - Inhibition of Endothelial Cell Proliferation
| Cell Line | Incubation Time | IC50 | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | - | 0.5 ng/mL | [10] |
| Bovine Capillary Endothelial Cells | - | 10 pg/mL (for AGM-1470, a synthetic analog) | [10] |
Table 2: Curcumin - Inhibition of Endothelial Cell and Cancer Cell Proliferation
| Cell Line | Incubation Time | IC50 | Reference |
| Hemangioma Endothelial Cells (HemECs) | 24 hours | 38 µM | [11] |
| Hemangioma Endothelial Cells (HemECs) | 48 hours | 31 µM | [11] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 24 hours | 73 µM | [11] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 48 hours | 69 µM | [11] |
| T241-VEGF (murine fibrosarcoma) | 72 hours | 31.97 µM | [6] |
| HCT-116 (human colorectal carcinoma) | - | 10 µM | [12] |
| LoVo (human colorectal carcinoma) | - | 20 µM | [12] |
| 4T1 (murine breast cancer) | 24 hours | 93.14 µM | [13] |
Table 3: Resveratrol - Inhibition of Endothelial Cell and Cancer Cell Proliferation
| Cell Line | Incubation Time | IC50 | Reference |
| Human Retinal Endothelial Cells (hREC) | 48 hours | ~25 µM (significant reduction) | [14] |
| Hypoxic Choroidal Vascular Endothelial Cells (CVEC) | - | Dose-dependent inhibition (2-12 µg/mL) | [15] |
| HeLa (human cervical cancer) | 48 hours | 200-250 µM | [12] |
| MDA-MB-231 (human breast cancer) | 48 hours | 200-250 µM | [12] |
| A431 (human epidermoid carcinoma) | - | 42 µM | [16] |
Table 4: Epigallocatechin Gallate (EGCG) - Inhibition of Endothelial Cell and Cancer Cell Proliferation
| Cell Line | Incubation Time | IC50 / Inhibitory Concentration | Reference |
| Human Retinal Endothelial Cells (hREC) | - | 25 µM (reduced cell cycles) | [14] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | - | 0.5-10 µM (inhibits VEGF-induced signaling) | [17] |
| WI38VA (SV40 transformed human fibroblasts) | - | 10 µM | [18] |
| Caco-2 (human colorectal adenocarcinoma) | - | Differential inhibition compared to normal cells | [18] |
| Hs578T (human breast carcinoma) | - | Differential inhibition compared to normal cells | [18] |
| A431 (human epidermoid carcinoma) | - | 44 µM | [16] |
Signaling Pathways in Anti-Angiogenesis
The anti-angiogenic effects of these natural compounds are mediated through their interaction with various signaling pathways that regulate endothelial cell proliferation, migration, and tube formation. The following diagrams illustrate the key pathways targeted by each compound.
This compound: Inhibition of MetAP2
This compound's primary mechanism of action is the irreversible inhibition of Methionine Aminopeptidase 2 (MetAP2). MetAP2 is responsible for cleaving the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation and function. Inhibition of MetAP2 leads to cell cycle arrest in the G1 phase, thereby inhibiting endothelial cell proliferation.[2][19]
Figure 1. this compound's inhibition of MetAP2 disrupts protein maturation and halts cell cycle progression.
Curcumin: Targeting the VEGF Signaling Pathway
Curcumin exerts its anti-angiogenic effects by targeting multiple components of the VEGF signaling pathway. It can inhibit the expression of VEGF itself, downregulate the expression of its receptor, VEGFR2, and block the downstream signaling cascades, including the PI3K/Akt and MAPK pathways.[5][6][20]
Figure 2. Curcumin disrupts multiple stages of the VEGF signaling cascade to inhibit angiogenesis.
Resveratrol: Modulation of SIRT1 and VEGF Signaling
Resveratrol's anti-angiogenic activity is complex, involving both SIRT1-dependent and independent pathways. It can activate SIRT1, which in turn can deacetylate and regulate the activity of transcription factors involved in angiogenesis. Resveratrol also directly inhibits the VEGF signaling pathway, similar to curcumin, by affecting VEGFR2 and its downstream effectors.[1][3][7]
Figure 3. Resveratrol inhibits angiogenesis through both SIRT1 activation and direct VEGF pathway inhibition.
EGCG: Direct Inhibition of VEGF/VEGFR2 Interaction
EGCG has been shown to directly bind to VEGF, preventing it from activating its receptor, VEGFR2. This blockade of the initial step in the signaling cascade effectively inhibits all downstream angiogenic processes, including endothelial cell proliferation, migration, and tube formation.[8][9][17]
Figure 4. EGCG directly binds to VEGF, preventing its interaction with VEGFR2 and subsequent signaling.
Experimental Protocols for Key Anti-Angiogenesis Assays
This section provides detailed methodologies for common in vitro and in vivo assays used to evaluate the anti-angiogenic potential of compounds.
Endothelial Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the growth of endothelial cells.
Protocol:
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5 x 10³ cells per well in complete endothelial growth medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound, Curcumin, Resveratrol, or EGCG). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 48-72 hours.
-
Viability Assessment: Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 5. Workflow for the endothelial cell proliferation assay.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells at a density of 1.5 x 10⁴ cells per well in the presence of various concentrations of the test compound.
-
Incubation: Incubate the plate for 4-18 hours at 37°C.
-
Visualization: Visualize the formation of tube-like structures using an inverted microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.
Figure 6. Workflow for the endothelial cell tube formation assay.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the effect of a compound on the directional migration of endothelial cells towards a chemoattractant.
Protocol:
-
Chamber Setup: Place a porous membrane insert (e.g., 8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant: Add a chemoattractant (e.g., VEGF) to the lower chamber.
-
Cell Seeding: Seed HUVECs in the upper chamber in serum-free medium containing the test compound at various concentrations.
-
Incubation: Incubate the plate for 4-6 hours at 37°C to allow for cell migration.
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining and Visualization: Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Figure 7. Workflow for the endothelial cell migration assay.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model used to assess angiogenesis.
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs for 3 days at 37.5°C.
-
Window Creation: On day 3, create a small window in the eggshell to expose the CAM.
-
Sample Application: On day 7, place a sterile filter paper disc or a carrier (e.g., methylcellulose) containing the test compound onto the CAM.
-
Incubation: Reseal the window and incubate the eggs for another 2-3 days.
-
Observation and Quantification: On day 9 or 10, observe the vasculature around the applied sample. Quantify the anti-angiogenic effect by measuring the avascular zone or by counting the number of blood vessel branch points within a defined area.
References
- 1. SIRT1 mediated inhibition of VEGF/VEGFR2 signaling by Resveratrol and its relevance to choroidal neovascularization [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1 mediated inhibition of VEGF/VEGFR2 signaling by Resveratrol and its relevance to choroidal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Angiogenic Activity of Curcumin in Cancer Therapy: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ukm.edu.my [ukm.edu.my]
- 6. oncotarget.com [oncotarget.com]
- 7. Frontiers | Resveratrol Promotes Diabetic Wound Healing via SIRT1-FOXO1-c-Myc Signaling Pathway-Mediated Angiogenesis [frontiersin.org]
- 8. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiangiogenic agents: studies on fumagillin and curcumin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Curcumin effects on cell proliferation, angiogenesis and metastasis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. From Nature to Nanomedicine: Enhancing the Antitumor Efficacy of Rhein, Curcumin, and Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Anti-Tumor Effects of Fumagillol Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of various Fumagillol analogues, a class of compounds known for their potent anti-angiogenic properties. By inhibiting Methionine Aminopeptidase-2 (MetAP-2), these molecules disrupt the formation of new blood vessels essential for tumor growth and survival. This document summarizes key experimental data, details common research protocols, and visualizes the underlying mechanisms of action.
Mechanism of Action: Targeting MetAP-2
Fumagillin and its synthetic analogues function by irreversibly binding to and inhibiting MetAP-2, a metalloprotease crucial for processing newly synthesized proteins.[1][2] In endothelial cells, this inhibition leads to a cascade of events that halts cell proliferation and, consequently, angiogenesis. The primary pathway involves the stabilization of p53, leading to the induction of the cyclin-dependent kinase inhibitor p21, which in turn causes cell cycle arrest in the G1 phase.[3] Some analogues, like TNP-470, have also been shown to induce the production of reactive oxygen species (ROS), contributing to their cytotoxic effects.[3]
Caption: Signaling pathway of this compound analogues.
Quantitative Data Summary
The efficacy of this compound analogues varies significantly between endothelial cells and tumor cell lines, highlighting their primary role as anti-angiogenic agents rather than direct cytotoxic drugs against all cancer types.
Table 1: In Vitro Anti-Proliferative Activity (IC50 / GI50)
The 50% inhibitory concentration (IC50) or 50% growth inhibition (GI50) measures the potency of a compound in inhibiting cell growth in vitro. Lower values indicate higher potency.
| Analogue | Cell Line | Cell Type | IC50 / GI50 Value | Citation |
| TNP-470 | HUVEC (endothelial) | Human Endothelial | 100 pg/mL | [4] |
| MDA-MB-231 | Human Breast Cancer | 15 µM | [5] | |
| MCF-7 | Human Breast Cancer | 25 µM | [5] | |
| PC-3 | Human Prostate Cancer | ~5 µg/mL | [6] | |
| LCI-D20 | Human Hepatocellular Carcinoma | 43 µg/mL | [7] | |
| Renca | Murine Renal Carcinoma | 600 ng/mL | [8] | |
| JYG-A, JYG-B | Murine Breast Cancer | 4.6 µg/mL, 4.4 µg/mL | [9] | |
| HL-60, ARH77 | Human Leukemia, Myeloma | 5-10 µM | [5] | |
| PPI-2458 | B16F10 | Murine Melanoma | 0.2 nM | [10][11] |
| NHL Cell Lines | Non-Hodgkin's Lymphoma | 0.2 - 1.9 nM | [12] | |
| CKD-732 | N/A | N/A | Potent inhibitor of endothelial cell proliferation | [1][13] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions (e.g., exposure time).
Table 2: In Vivo Anti-Tumor Efficacy
In vivo studies, typically using xenograft mouse models, provide crucial data on a compound's ability to inhibit tumor growth in a living organism.
| Analogue | Cancer Model | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Citation |
| TNP-470 | Human Breast Cancer (MDA-MB-231) | Nude Mice | 50 mg/kg, s.c., every other day | 49% reduction in tumor weight | [9] |
| Human Breast Cancer (JYG-A) | Nude Mice | 50 mg/kg, s.c., every other day | 50% reduction in tumor weight | [9] | |
| Human Prostate Cancer (PC-3) | Nude Mice | 50-200 mg/kg, s.c., weekly | Up to 96% inhibition | [6] | |
| Human Pancreatic Cancer | Nude Mice | 30 mg/kg, s.c., every other day | Significant reduction in tumor volume | [4] | |
| Human Hepatocellular Carcinoma | Nude Mice | 30 mg/kg, s.c., every other day | 52% reduction in tumor weight | [7] | |
| Choriocarcinoma (GCH-1(m)) | Nude Mice | 10 mg/kg, s.c., every other day | Significant inhibition | [14] | |
| PPI-2458 | Murine Melanoma (B16F10) | Mice | 100 mg/kg, p.o. | 62% maximum inhibition | [10][11] |
| Non-Hodgkin's Lymphoma (SR) | Mice | 100 mg/kg, p.o. | Significant inhibition (>85% MetAP-2 inhibition) | [12] |
Experimental Protocols & Workflow
Standardized protocols are essential for the reproducible evaluation of anti-tumor compounds. Below are methodologies for key experiments cited in the literature.
Typical Experimental Workflow
The evaluation of a novel this compound analogue typically follows a path from initial in vitro screening to more complex in vivo efficacy studies.
Caption: Standard workflow for anti-tumor drug testing.
In Vitro Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Procedure:
-
Cell Plating: Seed cells (e.g., 1,000-100,000 cells/well) in a 96-well plate and incubate to allow for cell attachment.
-
Compound Treatment: Expose the cells to various concentrations of the this compound analogue for a specified duration (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.
-
Calculation: The IC50 value is calculated from the dose-response curve generated from the absorbance readings.
-
In Vivo Tumor Xenograft Model
This model is the gold standard for preclinical efficacy testing of anti-cancer drugs, involving the transplantation of human tumor cells into immunocompromised mice.[16][17]
-
Principle: Immunodeficient mice (e.g., nude or NOD/SCID mice) lack a functional immune system and therefore do not reject transplanted human cells, allowing for the growth of human tumors.[17]
-
Procedure:
-
Cell Preparation: Harvest cultured human tumor cells and resuspend them in a suitable medium, often mixed with an extracellular matrix like Matrigel to support initial tumor formation.[17]
-
Implantation: Inject the tumor cell suspension (e.g., 1 x 10^6 to 5 x 10^6 cells) subcutaneously (s.c.) into the flank of the mice.[4][17] For orthotopic models, cells are injected into the organ of origin (e.g., mammary fat pad for breast cancer).[9][16]
-
Tumor Growth: Allow tumors to grow to a palpable or measurable size (e.g., 100-200 mm³).[14]
-
Treatment: Randomize mice into control (vehicle) and treatment groups. Administer the this compound analogue according to a predetermined schedule (e.g., 30 mg/kg, s.c., every other day).[7][9]
-
Monitoring: Regularly measure tumor dimensions with calipers and monitor the overall health and body weight of the mice.
-
Endpoint Analysis: At the end of the study, sacrifice the animals, excise the tumors, and measure their final weight and volume.[4] Organs like the lungs may be examined for metastases.[7][14] Tumor tissue can be further analyzed via immunohistochemistry (e.g., CD31 staining for microvessel density) to assess angiogenesis.[4]
-
References
- 1. The development of MetAP-2 inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel mechanism of action of the fumagillin analog, TNP-470, in the B16F10 murine melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiogenesis inhibitor TNP-470 reduces human pancreatic cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiogenesis inhibitor TNP-470: cytotoxic effects on human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiogenesis inhibitor TNP-470 (AGM-1470) potently inhibits the tumor growth of hormone-independent human breast and prostate carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of the angiogenesis inhibitor TNP-470 on tumor growth and metastasis in nude mice bearing human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumour effect of a synthetic analogue of fumagillin on murine renal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of tumor growth and metastasis by angiogenesis inhibitor TNP-470 on breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of melanoma tumor growth by a pharmacological inhibitor of MetAP-2, PPI-2458 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Inhibitory effect of angiogenesis inhibitor TNP-470 on tumor growth and metastasis of human cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Altogen Labs offers xenograft services for drug development of anti-cancer therapeutics - Altogen Labs [altogenlabs.com]
Fumagillol: A Potent and Specific Inhibitor of Methionine Aminopeptidase 2
A comprehensive analysis of Fumagillol's remarkable specificity for MetAP2 over its closely related homolog, MetAP1, with supporting experimental data and protocols for researchers in drug discovery and development.
This compound and its analogs have garnered significant attention in the scientific community for their potent anti-angiogenic properties, making them promising candidates for cancer therapy. The molecular target of this class of compounds is Methionine Aminopeptidase 2 (MetAP2), a key enzyme involved in the post-translational processing of proteins. A critical aspect of this compound's therapeutic potential lies in its exquisite specificity for MetAP2, with virtually no inhibitory activity against the homologous MetAP1. This guide provides a detailed comparison of this compound's activity against both enzymes, supported by quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.
Quantitative Assessment of Specificity
The inhibitory potency of this compound and its synthetic analog, TNP-470, has been quantified through in vitro enzymatic assays, typically measuring the half-maximal inhibitory concentration (IC50). The data consistently demonstrates a profound difference in the susceptibility of MetAP2 and MetAP1 to these inhibitors.
| Compound | MetAP2 IC50 | MetAP1 Inhibition | Reference |
| This compound | ~9.2 nM | No inhibition observed | [1] |
| TNP-470 | Low nanomolar | No inhibition observed | [2] |
Table 1: Comparison of the inhibitory activity of this compound and its analog TNP-470 against MetAP2 and MetAP1. The data highlights the high potency against MetAP2 and the lack of effect on MetAP1.
This remarkable specificity is a key attribute that minimizes off-target effects and enhances the therapeutic window of this compound-based compounds.
Molecular Basis of Specificity
The selective inhibition of MetAP2 by this compound is attributed to a covalent interaction with a specific amino acid residue within the enzyme's active site.[3][4] Structural and biochemical studies have revealed that this compound forms a covalent bond with Histidine-231 (His-231) of MetAP2.[3][5] This irreversible binding permanently inactivates the enzyme.
The lack of inhibition of MetAP1 is due to differences in the amino acid composition and topography of its active site compared to MetAP2, which prevents the stable covalent modification by this compound.[3]
Signaling Pathways of MetAP1 and MetAP2
Methionine aminopeptidases play a crucial role in protein maturation by cleaving the initiator methionine from nascent polypeptide chains. While both MetAP1 and MetAP2 perform this function, they have distinct roles in cellular processes. MetAP2, in particular, is highly expressed in proliferating endothelial cells and is essential for angiogenesis, the formation of new blood vessels.
Figure 1: Signaling pathways of MetAP1 and MetAP2 and the inhibitory action of this compound on the MetAP2 pathway.
Inhibition of MetAP2 by this compound disrupts the processing of specific proteins required for endothelial cell proliferation and migration, thereby inhibiting angiogenesis. This makes MetAP2 a prime target for anti-cancer therapies.
Experimental Protocols
The specificity of this compound for MetAP2 is determined using in vitro enzyme inhibition assays. The following is a generalized protocol for such an assay.
Methionine Aminopeptidase (MetAP) Inhibition Assay
Objective: To determine the IC50 of this compound for MetAP1 and MetAP2.
Materials:
-
Recombinant human MetAP1 and MetAP2 enzymes
-
This compound
-
Fluorogenic MetAP substrate (e.g., Met-Pro-p-nitroanilide or a custom peptide)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl2)
-
96-well microplate
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Enzyme Preparation: Reconstitute and dilute recombinant MetAP1 and MetAP2 to the desired concentration in assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add a fixed volume of the respective enzyme (MetAP1 or MetAP2). b. Add the serially diluted this compound or vehicle control to the wells. c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Data Acquisition: Monitor the change in fluorescence or absorbance over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: a. Calculate the percentage of enzyme inhibition for each this compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: Experimental workflow for the MetAP inhibition assay.
Conclusion
References
- 1. Two continuous spectrophotometric assays for methionine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Structure of human methionine aminopeptidase-2 complexed with fumagillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unlocking New Frontiers: Novel Fumagillol Analogues Demonstrate Efficacy Against Drug-Resistant Cancer Cells
A new wave of synthetic fumagillol analogues is showing significant promise in overcoming the challenge of drug resistance in cancer therapy. These novel compounds, targeting the methionine aminopeptidase 2 (MetAP2) enzyme, exhibit potent cytotoxic and anti-proliferative effects against a range of drug-resistant cancer cell lines. This guide provides a comparative analysis of their efficacy, supported by experimental data, to inform researchers and drug development professionals on the latest advancements in this critical area of oncology.
Fumagillin, a natural product, and its analogues are known for their anti-angiogenic properties. However, their direct impact on tumor cells, particularly those that have developed resistance to conventional chemotherapeutics, is a rapidly evolving field of study. By inhibiting MetAP2, a key enzyme involved in protein modification and cell proliferation, these novel compounds can induce cell cycle arrest and apoptosis, offering a new therapeutic strategy against resistant cancers.
This guide compares the performance of several novel this compound analogues, including TNP-470, PPI-2458, M8891, and CKD-732, against various drug-resistant and sensitive cancer cell lines.
Comparative Efficacy of this compound Analogues
The following tables summarize the in vitro efficacy of various this compound analogues against a panel of cancer cell lines. The data is presented as IC50 (the half-maximal inhibitory concentration) or GI50 (the half-maximal growth inhibition), with lower values indicating higher potency.
Table 1: Efficacy of TNP-470 Against Drug-Resistant and Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile | IC50 (µM) |
| HL-60 | Leukemia | Sensitive | 5-10[1] |
| HL-60/ADR | Leukemia | Doxorubicin-resistant | 5-10[1] |
| HL-60/VCR | Leukemia | Vincristine-resistant | 5-10[1] |
| A2780 | Ovarian Cancer | Sensitive | 10-15[1] |
| A2780/ADR | Ovarian Cancer | Doxorubicin-resistant | 10-15[1] |
| SKOV3 | Ovarian Cancer | Platinum-resistant | >40[1] |
| MDA-MB-231 | Breast Cancer | - | 15[1] |
| MCF-7 | Breast Cancer | - | 25[1] |
| PC-3 | Prostate Cancer | Hormone-independent | ~5 (in monolayer culture)[2] |
Table 2: Efficacy of PPI-2458 Against Non-Hodgkin's Lymphoma (NHL) Cell Lines
| Cell Line | Cancer Type | GI50 (nmol/L) |
| SR | Non-Hodgkin's Lymphoma | 0.2-1.9[3] |
| Other NHL lines | Non-Hodgkin's Lymphoma | 0.2-1.9[3] |
Table 3: Efficacy of M8891 Against Lung Cancer Cell Lines
| Cell Line | Cancer Type | Genetic Background | IC50 (mol/L) |
| A549 mock | Lung Cancer | Wild-type MetAP1 | 1.2 x 10⁻⁷[4] |
| A549 MetAP1 KO Clone 1 | Lung Cancer | Heterozygous MetAP1 deletion | 2.7 x 10⁻⁸[4] |
| A549 MetAP1 KO Clone 2 | Lung Cancer | Homozygous MetAP1 deletion | 2.4 x 10⁻⁸[4] |
Table 4: In Vivo Tumor Growth Inhibition by CKD-732 in Human Tumor Xenograft Models
| Tumor Cell Line | Cancer Type | Tumor Growth Inhibition Rate (%) |
| PC-3 | Prostate Cancer | 64[3] |
| MDA-MB-231 | Breast Cancer | 70[3] |
| CX-1 | Colon Cancer | 74[3] |
| LX-1 | Lung Cancer | 69[3] |
| SKOV-3 | Ovarian Cancer | 69[3] |
| Hep3B | Hepatoma | 65[3] |
| SNU-16 | Gastric Cancer | 68[3] |
Mechanism of Action: Targeting the MetAP2 Pathway
This compound analogues exert their anti-cancer effects primarily through the irreversible inhibition of Methionine Aminopeptidase 2 (MetAP2). This enzyme is responsible for cleaving the N-terminal methionine from newly synthesized proteins, a crucial step in their maturation and function. Inhibition of MetAP2 leads to cell cycle arrest, typically at the G1 phase, and the induction of apoptosis. This process is often mediated by the tumor suppressor protein p53 and its downstream effector, the cyclin-dependent kinase inhibitor p21.[4]
Experimental Workflow for Efficacy Evaluation
The following diagram outlines a typical workflow for assessing the efficacy of novel this compound analogues against cancer cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fumagillol: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Handling and Disposal of Fumagillol
This compound is a sesquiterpenoid compound utilized in research for its diverse biological activities, including its role as a precursor to the angiogenesis inhibitor, fumagillin.[1][2] Due to its inherent toxicity and environmental hazards, strict protocols must be followed for its handling and disposal to ensure the safety of laboratory personnel and protect the environment. This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3] Therefore, it is imperative that this substance is not released into the environment and is disposed of as regulated hazardous waste.[3]
Core Safety and Handling Precautions
Before handling this compound, ensure that a designated area for its use is established and that all necessary personal protective equipment (PPE) is readily available.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. An accessible safety shower and eye wash station are mandatory.[3]
-
Personal Protective Equipment (PPE):
Quantitative Data Summary
The following table summarizes key quantitative and qualitative data for this compound, essential for risk assessment and proper handling.
| Property | Data | Reference |
| Chemical Formula | C₁₆H₂₆O₄ | [3] |
| Molecular Weight | 282.38 g/mol | [3] |
| CAS Number | 108102-51-8 | [3] |
| GHS Hazard Statements | H302: Harmful if swallowed | [3] |
| H410: Very toxic to aquatic life with long lasting effects | [3] | |
| GHS Classification | Acute toxicity, Oral (Category 4) | [3] |
| Acute aquatic toxicity (Category 1) | [3] | |
| Chronic aquatic toxicity (Category 1) | [3] | |
| Solubility | Soluble in Chloroform, Ethanol, and Methanol | [1] |
| Storage Conditions | Store powder at -20°C. Store in solvent at -80°C. | [3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [3] |
Experimental Protocol: this compound Waste Disposal
This protocol outlines the procedural steps for the safe collection and disposal of this compound waste. Note that chemical deactivation is not recommended; disposal must occur through an approved hazardous waste management facility.
Objective: To safely collect, segregate, and prepare all forms of this compound waste for disposal by a licensed environmental management company.
Materials:
-
Designated hazardous waste containers (for solids and liquids), properly labeled.
-
Sealable plastic bags.[4]
-
Personal Protective Equipment (PPE) as specified above.
Procedure:
-
Waste Segregation:
-
At the point of generation, immediately segregate all this compound waste from non-hazardous waste streams.
-
This includes pure this compound, solutions containing this compound, and any materials contaminated with it.
-
-
Containment of Solid Waste:
-
Collect all solid waste contaminated with this compound, such as gloves, pipette tips, absorbent paper, and empty vials.
-
Place these materials into a designated, robust, sealable plastic bag or a puncture-resistant container.
-
Seal the primary container and place it in a larger, labeled hazardous waste container for solids.
-
-
Containment of Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and solvent rinses.
-
Pour the liquid waste into a designated, compatible, and leak-proof hazardous waste container. Do not fill the container more than 90% to allow for vapor expansion.[5]
-
Ensure the container material is compatible with the solvents used (e.g., glass for chlorinated solvents).
-
-
Labeling Waste Containers:
-
Label every waste container clearly. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all contents, including solvents and their approximate concentrations.
-
The appropriate hazard pictograms (e.g., "Harmful," "Hazardous to the Aquatic Environment").
-
The date of waste accumulation.
-
-
-
Temporary Storage:
-
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Store away from incompatible materials like strong acids, alkalis, and oxidizing agents.[3]
-
-
Disposal Arrangement:
-
Contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Do not pour this compound waste down the drain under any circumstances due to its high aquatic toxicity.[3]
-
Follow all institutional, local, state, and federal regulations for the final disposal of the waste.[3]
-
Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflow for the proper management and disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[3]
-
Wear Full PPE: Don full personal protective equipment, including respiratory protection if necessary.[3]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[3]
-
Cleanup: Absorb solutions with a finely-powdered, liquid-binding material such as diatomite or universal binders.[3] Collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[6]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
